molecular formula C11H14N2O2S B13152192 1-ethyl-2-methyl-1H-indole-3-sulfonamide

1-ethyl-2-methyl-1H-indole-3-sulfonamide

Cat. No.: B13152192
M. Wt: 238.31 g/mol
InChI Key: AEFSDHSHKRPECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-methyl-1H-indole-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of indole-sulfonamide hybrids, which are recognized as versatile scaffolds for developing biologically active molecules . The indole nucleus is a privileged structure in pharmacology, present in numerous natural products and FDA-approved drugs, and is known for its wide range of therapeutic potential . Similarly, the sulfonamide functional group is a fundamental component in many pharmaceuticals, often contributing to enhanced potency and novel mechanisms of action . While specific biological data on this exact compound is limited in the public domain, its core structure is closely related to compounds actively investigated for various therapeutic applications. Research on analogous indole-sulfonamide derivatives has demonstrated potent inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting potential value in metabolic disorder research . Furthermore, similar compounds have shown promising antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria, making this structural class a compelling subject for developing new anti-infective agents . The molecular framework of 1-ethyl-2-methyl-1H-indole-3-sulfonamide provides a versatile template for chemical derivatization, allowing researchers to explore structure-activity relationships (SAR) and optimize drug-like properties such as solubility and metabolic stability . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

1-ethyl-2-methylindole-3-sulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-3-13-8(2)11(16(12,14)15)9-6-4-5-7-10(9)13/h4-7H,3H2,1-2H3,(H2,12,14,15)

InChI Key

AEFSDHSHKRPECQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)S(=O)(=O)N)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Ethyl-2-methyl-1H-indole-3-sulfonamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-3-sulfonamide scaffold is a highly privileged pharmacophore, heavily utilized in the design of targeted therapeutics, most notably selective carbonic anhydrase (CA) inhibitors . The synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonamide (CAS: 1375474-21-7) requires precise regiochemical control to ensure functionalization occurs exclusively at the C3 position while maintaining the integrity of the electron-rich indole core.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural steps. This whitepaper details a robust, three-stage synthetic architecture—N-alkylation, C3-chlorosulfonation, and amination—focusing on the mechanistic causality and self-validating quality controls required to ensure high-fidelity yields in drug development workflows .

Retrosynthetic Analysis & Workflow Design

The synthetic logic relies on sequential functionalization dictated by the inherent electronic properties of the indole ring.

  • N-Alkylation: The pyrrolic nitrogen is alkylated first. This prevents competitive N-sulfonylation in subsequent steps and increases the overall electron density of the ring system.

  • C3-Chlorosulfonation: The combined electron-donating effects of the N-ethyl and C2-methyl groups make the C3 position highly nucleophilic. This allows for direct, regioselective electrophilic aromatic substitution (EAS) without the need for transition-metal catalysis .

  • Amination: The highly reactive sulfonyl chloride intermediate is immediately trapped with ammonia to yield the stable sulfonamide.

SynthesisWorkflow SM 2-Methyl-1H-indole (Starting Material) Step1 Stage 1: N-Alkylation NaH, EtI, DMF 0°C to RT SM->Step1 Int1 1-Ethyl-2-methyl-1H-indole (Intermediate 1) Step1->Int1 Step2 Stage 2: Chlorosulfonation ClSO3H, DCM 0°C Int1->Step2 Int2 1-Ethyl-2-methyl-1H-indole- 3-sulfonyl chloride (Intermediate 2) Step2->Int2 Step3 Stage 3: Amination NH3(aq), THF 0°C to RT Int2->Step3 Product 1-Ethyl-2-methyl-1H-indole- 3-sulfonamide (Target Product) Step3->Product

Synthetic workflow for 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

Stage 1: N-Alkylation Protocol

Objective: Synthesis of 1-ethyl-2-methyl-1H-indole.

Mechanistic Causality: Indole NH protons are only weakly acidic (pKa ~16.2). Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to quantitatively deprotonate the nitrogen, generating a highly reactive indolide anion. N,N-Dimethylformamide (DMF) is the optimal solvent here; as a polar aprotic solvent, it heavily solvates the sodium cation, leaving the indolide anion "naked" and maximizing its nucleophilicity toward the soft electrophile, ethyl iodide (EtI).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with NaH (60% dispersion in mineral oil, 1.2 eq). Wash twice with anhydrous hexanes to remove the mineral oil, then suspend the purified NaH in anhydrous DMF (5 mL/mmol). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 2-methyl-1H-indole (1.0 eq) in a minimal volume of DMF and add it dropwise to the NaH suspension over 15 minutes.

  • Alkylation: Once deprotonation is complete, add ethyl iodide (1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours.

  • Workup: Quench the reaction carefully with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with water and brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System:

  • Visual Cue: The evolution of hydrogen gas (bubbling) during the addition of the indole serves as a direct kinetic indicator of deprotonation. The cessation of bubbling validates complete indolide formation.

  • Analytical Cue: TLC (Hexane:EtOAc 9:1) will show the complete disappearance of the starting material. The product spot will run significantly higher (Rf ~0.65) due to the loss of the hydrogen-bonding NH group.

Stage 2: C3-Selective Chlorosulfonation

Objective: Synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonyl chloride.

Mechanistic Causality: Chlorosulfonic acid (ClSO₃H) acts dually as the source of the SO₃ electrophile and the chlorinating agent. The C2-methyl group provides steric hindrance that blocks C2-attack, funneling the electrophilic aromatic substitution exclusively to the C3 position. Dichloromethane (DCM) is utilized because it is polarizable enough to stabilize the Wheland intermediate without reacting with the highly aggressive ClSO₃H .

Mechanism Indole 1-Ethyl-2-methyl- 1H-indole Wheland Wheland Intermediate (C3 Attack) Indole->Wheland Electrophile Electrophile (SO3) from ClSO3H Electrophile->Wheland Sulfonic Indole-3-sulfonic acid Intermediate Wheland->Sulfonic Chloride Sulfonyl Chloride (via excess ClSO3H) Sulfonic->Chloride

Electrophilic aromatic substitution mechanism at the indole C3 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-ethyl-2-methyl-1H-indole (1.0 eq) in anhydrous DCM (10 mL/mmol). Cool the solution strictly to 0 °C under an inert atmosphere.

  • Electrophilic Addition: Add chlorosulfonic acid (3.0 eq) dropwise over 20 minutes. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Incubation: Stir the mixture at 0 °C for 1.5 hours. Strict temperature control is mandatory to prevent oxidative dimerization or polymerization of the indole core.

  • Workup: Quench the reaction by pouring the mixture slowly over crushed ice. Immediately extract with cold DCM. Wash the organic layer with cold water and cold brine, then dry over Na₂SO₄.

  • Handling: Concentrate under reduced pressure at ambient temperature. Do not purify. The sulfonyl chloride is highly susceptible to hydrolysis and must be used immediately in Stage 3.

Self-Validating System:

  • Visual Cue: The reaction mixture will transition from pale yellow to a deep, dark purple/black upon the addition of ClSO₃H. This chromic shift is a hallmark of Wheland intermediate formation.

  • Analytical Cue: To validate conversion, quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. TLC (Hexane:EtOAc 8:2) should reveal the formation of the methyl sulfonate ester, confirming the presence of the active sulfonyl chloride.

Stage 3: Amination to Sulfonamide

Objective: Synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

Mechanistic Causality: The conversion of the sulfonyl chloride to the sulfonamide requires a nucleophilic attack by ammonia. An excess of aqueous ammonia is used not only as the nucleophile but also as an acid scavenger to neutralize the equivalent of HCl generated during the reaction. Tetrahydrofuran (THF) is chosen as a co-solvent because it dissolves the hydrophobic sulfonyl chloride while remaining fully miscible with the aqueous ammonia, ensuring a homogeneous reaction interface .

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 1-ethyl-2-methyl-1H-indole-3-sulfonyl chloride from Stage 2 in THF (5 mL/mmol) and cool to 0 °C.

  • Nucleophilic Substitution: Add aqueous ammonia (28-30% NH₃ basis, 5.0 eq) dropwise to the stirring solution.

  • Incubation: Remove the ice bath and allow the reaction to stir at RT for 3 hours.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous suspension with EtOAc. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Hexane:EtOAc gradient) or recrystallization from ethanol/water.

Self-Validating System:

  • Visual Cue: As the THF evaporates during workup, the highly crystalline sulfonamide product will often begin precipitating out of the aqueous residue, validating successful amination.

  • Analytical Cue: TLC (Hexane:EtOAc 1:1) will show the complete disappearance of the highly UV-active sulfonyl chloride spot, replaced by a more polar, strongly UV-active spot (Rf ~0.30) corresponding to the sulfonamide.

Quantitative Data & Quality Control

To ensure reproducibility across different laboratory environments, the following quantitative benchmarks should be used to validate each stage of the synthesis.

StageIntermediate / ProductExpected Yield (%)Reaction Time (h)TLC R_f (Eluent)Key Analytical Marker
1 1-Ethyl-2-methyl-1H-indole85 - 922.00.65 (Hex/EtOAc 9:1)¹H NMR: Triplet at ~1.3 ppm (CH₃ of ethyl)
2 1-Ethyl-2-methyl-1H-indole-3-sulfonyl chloride70 - 781.50.45 (Hex/EtOAc 8:2)*IR: Strong S=O stretches at 1370, 1175 cm⁻¹
3 1-Ethyl-2-methyl-1H-indole-3-sulfonamide 80 - 883.00.30 (Hex/EtOAc 1:1)MS (ESI+): m/z 239.1[M+H]⁺

*Note: TLC for Stage 2 is based on the methanol-quenched methyl ester derivative.

References

  • Chinchilli, K. K., et al. "Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening." Anti-Cancer Agents in Medicinal Chemistry, 2023. URL:[Link]

  • Mushtaq, I., et al. "Synthesis of biologically active sulfonamide-based indole analogs: a review." Future Journal of Pharmaceutical Sciences, 2023. URL:[Link]

  • Grandane, A., et al. "Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors." Archiv der Pharmazie, 2022. URL:[Link]

An In-depth Technical Guide to the Chemical Properties of 1-ethyl-2-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] The strategic functionalization of this scaffold continues to be a fertile ground for the discovery of novel bioactive agents. Among the myriad of possible substitutions, the sulfonamide group at the C-3 position is of particular interest. This moiety can act as a versatile pharmacophore, enhancing solubility and providing key hydrogen bonding interactions, which has led to the development of potent inhibitors for various enzymatic targets.[2][3]

This technical guide provides a comprehensive overview of the chemical properties of a specific, yet under-documented derivative: 1-ethyl-2-methyl-1H-indole-3-sulfonamide . While extensive literature on this exact molecule is sparse, this document, grounded in established principles of indole chemistry and sulfonamide reactivity, offers a robust framework for its synthesis, characterization, and handling. The protocols and data herein are synthesized from established methodologies for analogous structures, providing a predictive yet practical guide for researchers, scientists, and drug development professionals aiming to explore its potential.

Molecular and Physicochemical Profile

1-ethyl-2-methyl-1H-indole-3-sulfonamide (CAS No. 1375474-21-7) is a derivative of the indole heterocyclic system, featuring an ethyl group at the N-1 position, a methyl group at C-2, and a primary sulfonamide group at the electron-rich C-3 position.[4]

Core Chemical Structure

Caption: Structure of 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

Physicochemical Data Summary

As specific experimental data for this compound is not widely published, the following table combines confirmed data from chemical suppliers with predicted values based on its structure and analogous compounds.

PropertyValue / Predicted ValueSource / Basis
CAS Number 1375474-21-7[ChemScene][4]
Molecular Formula C₁₁H₁₄N₂O₂S[ChemScene][4]
Molecular Weight 238.31 g/mol [ChemScene][4]
Appearance Predicted: White to off-white crystalline solidAnalogy to other sulfonamides[5]
Melting Point Predicted: >150 °CAnalogy to similar indole sulfonamides[5][6]
Solubility Predicted: Soluble in DMSO, DMF, acetone; sparingly soluble in alcohols; insoluble in water and hexanes.General sulfonamide properties[7]
pKa Predicted: 9.5 - 10.5 (Sulfonamide N-H)Acidity of primary sulfonamides[7]
LogP 1.62 (Computed)[ChemScene][4]
Topological Polar Surface Area (TPSA) 65.09 Ų (Computed)[ChemScene][4]
Hydrogen Bond Donors 1 (Computed)[ChemScene][4]
Hydrogen Bond Acceptors 3 (Computed)[ChemScene][4]
Rotatable Bonds 2 (Computed)[ChemScene][4]

Synthesis and Purification Protocol

The most logical and established route to 1-ethyl-2-methyl-1H-indole-3-sulfonamide proceeds via a two-step sequence starting from the commercially available precursor, 1-ethyl-2-methyl-1H-indole.[8] The core transformation is an electrophilic substitution at the C-3 position of the indole ring, which is highly activated by the heterocyclic nitrogen atom.

Synthetic Workflow Diagram

workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Amination cluster_purification Purification start 1-ethyl-2-methyl-1H-indole reagent1 Chlorosulfonic Acid (ClSO₃H) in Acetonitrile start->reagent1 Electrophilic Substitution intermediate 1-ethyl-2-methyl-1H-indole-3-sulfonyl chloride reagent1->intermediate reagent2 Aqueous Ammonia (NH₄OH) intermediate->reagent2 Nucleophilic Acyl Substitution product 1-ethyl-2-methyl-1H-indole-3-sulfonamide reagent2->product purification Column Chromatography (Silica Gel) product->purification

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for C-3 sulfonylation of indoles.[2][9] It should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonyl chloride

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-2-methyl-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of indole).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add chlorosulfonic acid (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The indole C-3 position is highly nucleophilic and reacts readily with the strong electrophile, chlorosulfonic acid.[10] Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of polymeric side products.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the sulfonyl chloride should appear.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride intermediate will precipitate as a solid.

    • Self-Validation: The precipitation upon quenching with ice-water confirms the formation of a less soluble product and serves to hydrolyze any remaining chlorosulfonic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is often used directly in the next step without further purification due to its reactivity.

Step 2: Synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonamide

  • Setup: Suspend the crude 1-ethyl-2-methyl-1H-indole-3-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Add concentrated aqueous ammonia (ammonium hydroxide, ~28-30%) (5-10 eq) dropwise.

    • Causality: The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group to form the sulfonamide.[11] An excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Work-up: Remove the organic solvent under reduced pressure. Add water to the residue, which should result in the precipitation of the crude sulfonamide product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and air dry.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) is typically effective.

  • Final Step: Combine the pure fractions, remove the solvent in vacuo, and recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Spectroscopic and Structural Characterization (Predicted)

No published experimental spectra for 1-ethyl-2-methyl-1H-indole-3-sulfonamide are currently available. The following data are predicted based on the analysis of closely related structures, including 1-ethyl-1H-indole-3-carbaldehyde,[12] N-alkylated indoles,[1] and various arylsulfonamides.[5]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~8.0-8.1d1HH-4The C-4 proton is deshielded by the anisotropic effect of the adjacent sulfonyl group. In related 3-substituted indoles, this proton appears far downfield.[12]
~7.3-7.5m3HH-5, H-6, H-7Aromatic protons of the benzene ring, expected to appear as a complex multiplet in their typical region.
~4.8-5.0s (br)2H-SO₂NH₂The sulfonamide protons are exchangeable and often appear as a broad singlet.
~4.15q2HN-CH₂-CH₃The methylene protons of the N-ethyl group, coupled to the methyl protons. A similar quartet is seen around 4.24 ppm in 1-ethyl-1H-indole-3-carbaldehyde.[12]
~2.70s3HC₂-CH₃The methyl group at the C-2 position is expected to be a sharp singlet.
~1.45t3HN-CH₂-CH₃The methyl protons of the N-ethyl group, coupled to the methylene protons. A similar triplet is observed at 1.56 ppm in 1-ethyl-1H-indole-3-carbaldehyde.[12]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~138C-2The C-2 carbon bearing the methyl group.
~136C-7aQuaternary carbon at the ring junction.
~128C-3aQuaternary carbon at the ring junction.
~125C-4Aromatic CH carbon.
~123C-6Aromatic CH carbon.
~121C-5Aromatic CH carbon.
~110C-7Aromatic CH carbon, typically the most upfield of the benzene ring protons in indoles.
~108C-3The C-3 carbon, significantly shielded by substitution with the sulfonyl group.
~41N-CH₂-CH₃Methylene carbon of the N-ethyl group, consistent with related structures.[12]
~15N-CH₂-CH₃Methyl carbon of the N-ethyl group.[12]
~12C₂-CH₃Methyl carbon at the C-2 position.
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3250Medium, SharpN-H asymmetric & symmetric stretching (SO₂NH₂)
~3100-3000MediumAromatic C-H stretching
~2980, ~2940MediumAliphatic C-H stretching (ethyl, methyl)
~1340StrongS=O asymmetric stretching (SO₂)
~1160StrongS=O symmetric stretching (SO₂)
~910MediumS-N stretching
Predicted Mass Spectrometry (ESI+)
  • [M+H]⁺: Expected at m/z 239.0852 (Calculated for C₁₁H₁₅N₂O₂S⁺)

  • [M+Na]⁺: Expected at m/z 261.0671 (Calculated for C₁₁H₁₄N₂O₂SNa⁺)

  • Key Fragmentation: Loss of SO₂NH₂ (m/z 159, corresponding to the 1-ethyl-2-methyl-1H-indole cation).

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal laboratory conditions. As a sulfonamide, it should be stored in a cool, dry place away from strong oxidizing agents.[13] Some indoles are light-sensitive, so storage in an amber vial is recommended.[14]

  • Reactivity of the Sulfonamide Group: The sulfonamide N-H protons are weakly acidic and can be deprotonated with a strong base (e.g., NaH) to form an anion. This anion can then be alkylated or otherwise functionalized.

  • Reactivity of the Indole Ring: The C-3 position is blocked. Further electrophilic substitution would likely occur on the benzene portion of the ring, though this would require harsh conditions. The indole ring system is generally susceptible to oxidation, so strong oxidizing agents should be avoided.

Potential Applications and Biological Context

While specific biological data for 1-ethyl-2-methyl-1H-indole-3-sulfonamide is not available, the indole-3-sulfonamide scaffold is a known "privileged structure" in medicinal chemistry. Its primary recognized role is as an inhibitor of carbonic anhydrases (CAs) .[5]

  • Carbonic Anhydrase Inhibition: CAs are a family of metalloenzymes that catalyze the reversible hydration of CO₂. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3] The sulfonamide moiety is a classic zinc-binding group that anchors inhibitors to the active site of these enzymes. It is highly probable that 1-ethyl-2-methyl-1H-indole-3-sulfonamide would exhibit inhibitory activity against various CA isoforms.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. The following recommendations are based on the general hazards associated with sulfonamides and indole derivatives.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[16]

  • Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation if inhaled. May be harmful if swallowed.[15][16]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

References

  • Current time information in TT. (n.d.). Google.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. (2026, February 4). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024, July 11). Preprints.org. Retrieved March 7, 2026, from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023, August 24). Knowledge UChicago. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Arylsulfonyl Chlorides Meet C3-Sulfenylindoles Catalysts of Complexity in Organic Synthesis. (2024, August 13). Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Spectral Assignments and Reference Data. (2005, September 12). CONICET. Retrieved March 7, 2026, from [Link]

  • Safety Data Sheet. (2015, July 16). APL Engineered Materials. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. (2020, May 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals. Retrieved March 7, 2026, from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(. (2022, April 27). MOST Wiedzy. Retrieved March 7, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved March 7, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021, December 13). MPG.PuRe. Retrieved March 7, 2026, from [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. (n.d.). Retrieved March 7, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-ethyl-2-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, 1-ethyl-2-methyl-1H-indole-3-sulfonamide, is not extensively characterized in publicly accessible scientific literature. Therefore, this guide provides a detailed analysis of the potential mechanisms of action based on the well-established biological activities of the broader indole sulfonamide chemical class. The indole and sulfonamide moieties are considered "privileged structures" in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2] This document synthesizes current knowledge to propose plausible and testable hypotheses for the mechanism of action of the title compound.

Executive Summary: The Indole Sulfonamide Scaffold - A Versatile Pharmacophore

The fusion of an indole ring system with a sulfonamide group creates a molecular scaffold with remarkable pharmacological versatility.[2] Indole, a key component of the amino acid tryptophan, is found in numerous natural products and pharmaceutical agents with diverse activities.[3] The sulfonamide group, famous for its role in the first synthetic antibacterial drugs, is a potent hydrogen bond donor and acceptor, and a zinc-binding group, enabling it to interact with a wide array of enzyme active sites.[4][5]

Compounds containing this hybrid scaffold have been reported to exhibit a wide spectrum of biological effects, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][6] The specific biological target is determined by the substitution patterns on both the indole ring and the sulfonamide nitrogen. This guide will explore the most prominent and well-documented mechanisms of action for this class of molecules, providing a foundational framework for investigating 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

Plausible Anticancer Mechanisms of Action

The indole sulfonamide scaffold is a recurring motif in the design of novel anticancer agents. Several distinct mechanisms have been identified, primarily focusing on the disruption of critical cellular processes in cancer cells.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated anticancer strategy. Several indole derivatives containing a sulfonamide scaffold have been identified as potent inhibitors of tubulin assembly.[7]

Causality of Action: These compounds typically bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to a cascade of downstream effects:

  • Mitotic Arrest: The cell cycle is halted at the G2/M phase because a functional mitotic spindle cannot be formed.[7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, leading to the elimination of cancer cells.[7]

The following diagram and protocol outline a standard method for assessing a compound's effect on tubulin polymerization in vitro.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Tubulin (>99% pure) GTP GTP Stock Solution Mix Prepare Reaction Mix (Buffer, GTP, Compound) Tubulin->Mix Buffer Polymerization Buffer (e.g., G-PEM) GTP->Mix Compound Test Compound (1-ethyl-2-methyl-1H-indole-3-sulfonamide) Buffer->Mix Compound->Mix Plate Aliquot to 96-well plate Mix->Plate Spectro Spectrophotometer (340 nm, 37°C) Initiate Add Tubulin to initiate polymerization Plate->Initiate Measure Measure Absorbance (OD340) over time Spectro->Measure Initiate->Spectro Plot Plot OD340 vs. Time Measure->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol: Step-by-Step

  • Reagent Preparation: Prepare a polymerization buffer (e.g., G-PEM buffer containing 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and glycerol.

  • Compound Dilution: Prepare a serial dilution of 1-ethyl-2-methyl-1H-indole-3-sulfonamide in the polymerization buffer. Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.

  • Reaction Setup: In a pre-warmed 96-well plate, add the compound dilutions.

  • Initiation: Add a solution of purified tubulin (final concentration ~3 mg/mL) to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the polymerization rate by 50%.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms, particularly hCA II, IX, and XII, are overexpressed in various cancers and contribute to tumor acidosis and proliferation. The sulfonamide moiety is a classic zinc-binding group, making it an excellent pharmacophore for targeting these zinc-containing enzymes.[8]

Causality of Action: The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion. This binding mimics the tetrahedral transition state of the CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity.[8] Inhibition of tumor-associated CAs can disrupt pH regulation, leading to increased intracellular acidosis and reduced tumor growth.

G cluster_cell Cancer Cell CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., hCA IX) CO2->CA Catalysis HCO3 HCO₃⁻ + H⁺ Proton_In Intracellular H⁺ (Acidosis) HCO3->Proton_In CA->HCO3 Result Disruption of pH balance & Reduced Proliferation CA->Result Compound Indole Sulfonamide Inhibitor Compound->CA Inhibition

Caption: Inhibition of carbonic anhydrase disrupts pH homeostasis in cancer cells.

Quantitative Data for Indole-3-Sulfonamide Derivatives

Compound IDTarget IsoformKᵢ (µM)Reference
Derivative 6lhCA II7.7[8]
AcetazolamidehCA II0.012(Standard Inhibitor)

Note: Data for the specific title compound is unavailable. This table presents data for a related indole-3-sulfonamide derivative to illustrate typical potency.

Plausible Antimicrobial Mechanism of Action

The sulfonamide functional group is the cornerstone of a major class of antibacterial agents.[9] Their mechanism of action is one of the most well-understood in pharmacology, involving the targeted inhibition of a metabolic pathway essential for bacteria but not for humans.

Inhibition of Dihydropteroate Synthase (DHPS)

Bacteria cannot absorb folic acid (Vitamin B₉) from their environment and must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.

Causality of Action: Sulfonamides are structural analogs of PABA.[10] This structural mimicry allows them to act as competitive inhibitors of DHPS.[4][9] By binding to the enzyme's active site in place of PABA, they block the synthesis of dihydropteroic acid, a crucial precursor to folic acid. The resulting depletion of folic acid halts the production of nucleotides (purines and thymidine), which are essential for DNA replication and cell division. This leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[4][11]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DHFR Nucleotides Nucleotide Synthesis (DNA/RNA) Tetrahydrofolate->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth Compound Indole Sulfonamide Compound->DHPS Competitive Inhibition

Caption: Sulfonamides competitively inhibit DHPS, blocking the bacterial folic acid synthesis pathway.

Summary and Future Directions

While the precise mechanism of action for 1-ethyl-2-methyl-1H-indole-3-sulfonamide remains to be elucidated, its structure strongly suggests potential activity as either an anticancer agent (via tubulin or carbonic anhydrase inhibition) or an antimicrobial agent (via DHPS inhibition). The ethyl and methyl substitutions on the indole core will modulate the compound's lipophilicity, solubility, and steric interactions with target proteins, ultimately defining its specific activity and potency.

To determine the definitive mechanism, the following experimental steps are recommended:

  • Broad-Spectrum Screening: Initially screen the compound against a panel of cancer cell lines and a panel of bacterial strains to identify its primary area of activity.

  • Target-Based Assays: Based on the screening results, perform specific enzymatic and cellular assays, such as those described in this guide (tubulin polymerization, carbonic anhydrase inhibition, DHPS activity).

  • Molecular Docking: Conduct in silico molecular docking studies to predict the binding mode of the compound within the active sites of its putative targets, providing a structural basis for its activity.[1][12]

This structured, hypothesis-driven approach will enable a thorough and efficient characterization of the pharmacological profile of this novel indole sulfonamide derivative.

References

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. [Link]

  • Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Publications. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. Nveo-Abstract. [Link]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). [Link]

  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. [Link]

  • Synthesis of indole-based-sulfonamide derivatives A1–A8. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N. EPO. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Beilstein Journal of Organic Chemistry. [Link]

Sources

spectroscopic characterization of 1-ethyl-2-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-ethyl-2-methyl-1H-indole-3-sulfonamide

Abstract

This technical guide provides a comprehensive framework for the , a substituted indole sulfonamide. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a detailed, field-proven perspective on the logical and systematic application of modern spectroscopic techniques. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to elucidate the molecule's structural integrity and purity. Each protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reliable for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Comprehensive Characterization

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its modification, such as the introduction of a sulfonamide group at the C3 position and alkylation at the N1 and C2 positions, can significantly modulate its biological activity. 1-ethyl-2-methyl-1H-indole-3-sulfonamide is a compound of interest within this class. Before any biological evaluation, its unambiguous structural confirmation and purity assessment are paramount. This guide establishes the rigorous spectroscopic workflow required to achieve this, ensuring the foundational validity of subsequent research.

The choice of spectroscopic methods is not arbitrary; it follows a logical progression from establishing the molecular framework to confirming its mass and electronic properties.

G cluster_0 Characterization Workflow Structure Initial Structure Hypothesis NMR ¹H & ¹³C NMR (Connectivity & Carbon Skeleton) Structure->NMR IR Infrared (IR) Spectroscopy (Functional Groups) NMR->IR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) IR->MS UV UV-Vis Spectroscopy (Electronic Transitions) MS->UV Confirmation Confirmed Structure & Purity UV->Confirmation

Caption: Logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule characterization, providing definitive information about the connectivity of atoms. We will employ both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, if the N-H proton of the sulfonamide is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice as it is less prone to proton exchange, resulting in a sharper, more easily identifiable N-H peak. For this guide, we will proceed with CDCl₃ for the primary characterization of the core structure.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

  • Dissolution: Dissolve the sample in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a line broadening of 0.3 Hz and perform phase and baseline corrections.

Expected Data & Interpretation:

The structure of 1-ethyl-2-methyl-1H-indole-3-sulfonamide suggests distinct regions in the ¹H NMR spectrum. The aromatic region will contain signals for the indole ring protons, the aliphatic region will show the N-ethyl and C-methyl protons, and a broad singlet is expected for the sulfonamide NH₂ protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4, H-7 (Aromatic)7.8 - 8.0Multiplet~8.02H
H-5, H-6 (Aromatic)7.2 - 7.4Multiplet~7.52H
-SO₂NH₂4.8 - 5.2Broad Singlet-2H
N-CH₂CH₃4.1 - 4.3Quartet~7.22H
C-CH₃2.5 - 2.7Singlet-3H
N-CH₂CH₃1.4 - 1.6Triplet~7.23H
¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a map of the carbon framework. A proton-decoupled experiment is standard, giving a single peak for each unique carbon atom. The chemical shifts are highly indicative of the electronic environment (e.g., sp² vs. sp³ hybridization, proximity to electronegative atoms).

Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Processing: Process the FID with a line broadening of 1-2 Hz.

Expected Data & Interpretation:

The spectrum will show distinct signals for the 8 carbons of the indole core and the 4 carbons of the substituents. The positions of the C2 and C3 carbons are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm)
C-7a (Indole)136 - 138
C-2 (Indole)134 - 136
C-3a (Indole)128 - 130
C-4, C-7 (Indole)120 - 124
C-5, C-6 (Indole)119 - 122
C-3 (Indole)110 - 112
N-CH₂CH₃40 - 42
C-CH₃14 - 16
N-CH₂CH₃12 - 14

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, which act as internal validation for the structure proposed by NMR. The characteristic vibrations of the N-H bonds in the sulfonamide and the S=O double bonds provide strong evidence for the successful incorporation of this moiety.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small amount (1-2 mg) of the solid 1-ethyl-2-methyl-1H-indole-3-sulfonamide directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation:

The IR spectrum will provide a "fingerprint" of the molecule, with key absorbances confirming the functional groups.

G cluster_0 Key IR Vibrational Modes NH_stretch N-H Stretch (Sulfonamide) ~3350-3250 cm⁻¹ CH_stretch C-H Stretch (Aromatic & Aliphatic) ~3100-2850 cm⁻¹ NH_stretch->CH_stretch SO2_asym S=O Asymmetric Stretch ~1350-1310 cm⁻¹ CH_stretch->SO2_asym SO2_sym S=O Symmetric Stretch ~1160-1120 cm⁻¹ SO2_asym->SO2_sym

Caption: Expected key vibrational frequencies in the IR spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Authoritative Grounding: Mass spectrometry provides the exact molecular weight of the compound, arguably the most crucial piece of data for identity confirmation. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can determine the mass with sufficient accuracy to confirm the elemental composition.

Protocol: ESI-TOF High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the molecule, leading to the observation of the [M+H]⁺ ion.

  • Analysis: Determine the accurate mass of the most abundant isotopic peak for the [M+H]⁺ ion.

Expected Data & Interpretation:

The elemental composition of 1-ethyl-2-methyl-1H-indole-3-sulfonamide is C₁₁H₁₄N₂O₂S.

  • Monoisotopic Mass: 238.0776 g/mol

  • Expected [M+H]⁺ Ion: 239.0854 m/z

The HRMS result should match this expected value to within 5 ppm, providing high confidence in the assigned molecular formula. Further analysis of the fragmentation pattern (MS/MS) could reveal the loss of the SO₂NH₂ group or cleavage of the N-ethyl chain, further corroborating the structure.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated π-system of the indole nucleus. The position and intensity of absorption maxima (λ_max) are sensitive to the substitution pattern on the ring. This technique is particularly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) once the molar absorptivity is known.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like ethanol or methanol. Create a dilute solution (e.g., 0.01 mg/mL) from the stock.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Acquisition: Fill the cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

Expected Data & Interpretation:

Indole and its derivatives typically exhibit two main absorption bands. For 1-ethyl-2-methyl-1H-indole-3-sulfonamide, one would expect:

  • An intense absorption band around 220-230 nm .

  • A broader, less intense band around 270-290 nm .

The exact λ_max values and their molar absorptivities (ε) serve as a characteristic signature for the compound.

Conclusion: A Self-Validating Spectroscopic Profile

The systematic application of NMR, IR, MS, and UV-Vis spectroscopy provides a multi-faceted and self-validating characterization of 1-ethyl-2-methyl-1H-indole-3-sulfonamide. NMR establishes the precise atomic connectivity, IR confirms the presence of essential functional groups, HRMS verifies the elemental composition and molecular weight, and UV-Vis provides a characteristic electronic fingerprint. Together, these techniques deliver an unambiguous confirmation of the molecule's identity and purity, establishing the solid foundation required for its advancement in drug discovery and development pipelines.

References

  • de Sá, A., et al. (2019). A Review on the Synthesis of Indole Derivatives as Potential Antifungal Agents. Molecules. Available at: [Link]

  • Gross, J. H. (2011). Mass Spectrometry - A Textbook. Springer. Available at: [Link]

  • Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. Available at: [Link]

Technical Guide: Therapeutic Applications of Indole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Structural & Functional Analysis for Drug Discovery

Executive Summary: The Privileged Scaffold

The indole sulfonamide moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to interact with diverse biological targets through defined electronic and steric properties. This guide moves beyond basic structure-activity relationships (SAR) to analyze the causality behind its efficacy in three critical therapeutic areas: Oncology (specifically hypoxic tumors and "molecular glue" mechanisms), Neurology (Alzheimer's/Cognition), and Infectious Diseases (HIV entry inhibition).

The core utility of this scaffold lies in its duality:

  • The Indole Core: Mimics amino acid residues (tryptophan), facilitating deep burial into hydrophobic protein pockets (e.g., tubulin colchicine site, gp120).

  • The Sulfonamide Group (

    
    ):  Acts as a transition state mimic and a critical hydrogen bond anchor (zinc-binding in carbonic anhydrases).
    
Oncology: Multimodal Targeting & The "Molecular Glue" Revolution

The most advanced application of indole sulfonamides is in oncology, where they function not merely as inhibitors but as effectors of protein degradation.

2.1 Mechanism A: The "Molecular Glue" Phenomenon (Indisulam)

Historically, Indisulam (E7070) was characterized as a cell cycle inhibitor. However, recent breakthroughs have redefined it as a "molecular glue."

  • Mechanism: Indisulam bridges the interface between the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39 .[1] It does not inhibit RBM39 directly; rather, it creates a neomorphic surface that recruits RBM39 for polyubiquitination and subsequent proteasomal degradation.

  • Outcome: The degradation of RBM39 leads to catastrophic splicing errors (intron retention), causing cell cycle arrest in the G2/M phase and apoptosis.

2.2 Mechanism B: Carbonic Anhydrase (CA) IX/XII Inhibition

Solid tumors often develop hypoxic cores, leading to the overexpression of CA IX and XII to maintain intracellular pH.

  • Selectivity: The sulfonamide zinc-binding group (ZBG) coordinates the

    
     ion in the CA active site. Indole sulfonamides show high selectivity for transmembrane isoforms (CA IX/XII) over cytosolic ones (CA I/II) due to the hydrophobic interactions of the indole tail within the enzyme's hydrophobic pocket.
    
2.3 Mechanism C: Tubulin Polymerization Inhibition

Indole sulfonamides bind to the colchicine-binding site of tubulin.

  • SAR Insight: Substitutions at the indole 3-position (e.g., 3-chloro, 3-bromo) are critical for steric fit, while the sulfonamide moiety locks the conformation, preventing microtubule assembly.

Table 1: Comparative Potency of Key Indole Sulfonamides

CompoundPrimary TargetMechanism

/

(Approx)
Clinical Status
Indisulam (E7070) DCAF15/RBM39Molecular Glue degrader

(HCT116)
Phase II (Historical)
E7010 TubulinPolymerization Inhibitor

(Tubulin)
Preclinical
SLC-0111 Analogues CA IXHypoxia pH regulator

Preclinical Optimization
2.4 Visualization: The Indisulam "Molecular Glue" Pathway

IndisulamPathway Indisulam Indisulam (Indole Sulfonamide) DCAF15 DCAF15 (E3 Ligase Adaptor) Indisulam->DCAF15 Binds Complex Ternary Complex (DCAF15-Indisulam-RBM39) DCAF15->Complex Recruits RBM39 RBM39 RBM39 (Splicing Factor) RBM39->Complex Ub Poly-Ubiquitination Complex->Ub E3 Ligase Activity Degradation Proteasomal Degradation Ub->Degradation Splicing Splicing Errors (Intron Retention) Degradation->Splicing Loss of RBM39 Death Apoptosis (Cell Death) Splicing->Death

Neurology: 5-HT6 Antagonists for Alzheimer's

The indole sulfonamide scaffold is the structural backbone for 5-HT6 receptor antagonists , investigated for cognitive enhancement.

  • Rationale: The 5-HT6 receptor is exclusively located in the CNS.[4] Antagonism of this receptor disinhibits GABAergic interneurons, leading to a net increase in Acetylcholine (ACh) and Glutamate levels in the prefrontal cortex.

  • Key Compound: Idalopirdine (Lu AE58054). While it faced challenges in Phase III, the pharmacophore remains the gold standard for designing next-gen cognitive enhancers.

  • Structural Requirement: A C3-sulfonyl indole structure is typically required to maintain the correct distance between the aromatic core and the basic amine (often a piperazine or tryptamine derivative) to fit the GPCR binding pocket.

Infectious Diseases: HIV-1 Attachment Inhibition

Unlike standard antiretrovirals (RTIs/PIs), indole sulfonamide derivatives (specifically indole glyoxamides like BMS-378806) act outside the host cell.

  • Mechanism: They bind to the gp120 viral envelope glycoprotein.[5]

  • Effect: This binding induces a conformational change in gp120 that prevents it from recognizing the host CD4 receptor, effectively locking the virus out of the cell.

Technical Workflow: Synthesis & Validation

To ensure reproducibility, the following protocol describes the synthesis of a C3-sulfonyl indole, a critical intermediate for both CNS and Oncology applications.

5.1 Synthetic Protocol: C3-Sulfonylation of Indole

Objective: Synthesis of 3-(phenylsulfonyl)-1H-indole via Iodine-mediated sulfenylation/oxidation or direct sulfonylation. Note: Direct C3 sulfonylation is preferred for atom economy.

Reagents:

  • Indole (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) or Indium(III) chloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Nitromethane

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Indole (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Cool the solution to

    
    . Add 
    
    
    
    (1.2 equiv) portion-wise. Expert Tip: Control the exotherm; high temps promote polymerization of the indole.
  • Addition: Add Benzenesulfonyl chloride (12 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). Extract with DCM (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).
    

Validation Criteria:

  • 
    :  Look for the diagnostic downfield shift of the C2 proton (approx. 
    
    
    
    7.8-8.0 ppm) due to the electron-withdrawing sulfonyl group at C3.
  • Mass Spec: Confirm molecular ion

    
    .
    
5.2 Biological Assay: Tubulin Polymerization (Turbidimetric)

Principle: Microtubule assembly scatters light. Inhibition results in lower absorbance over time.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP.
    
  • Setup: Pre-incubate Purified Tubulin (

    
    ) with the test indole sulfonamide (
    
    
    
    ) at
    
    
    .
  • Initiation: Shift temperature to

    
     to induce polymerization.
    
  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Control: Use Combretastatin A-4 as a positive control (complete inhibition).

5.3 Visualization: Synthetic Workflow

SynthesisWorkflow Start Starting Material: Indole + Sulfonyl Chloride Step1 Activation: AlCl3/DCM at 0°C (Friedel-Crafts Acylation conditions) Start->Step1 Step2 Reaction: Electrophilic Subst. at C3 (Electronic preference) Step1->Step2 Check TLC Monitoring (Hex:EtOAc 7:3) Step2->Check Workup Quench (Ice Water) Extraction (DCM) Check->Workup Purify Flash Chromatography Isolate 3-Sulfonylindole Workup->Purify

Caption: Friedel-Crafts sulfonylation workflow for C3-functionalized indole sulfonamides.

References
  • Han, T., et al. (2017). "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15." Science. [Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. [Link]

  • Meanwell, N. A., et al. (2018).[6] "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir."[2] Journal of Medicinal Chemistry. [Link][7]

  • Ramírez, D., et al. (2014). "5-HT6 receptor antagonists: Potential efficacy for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease."[4][8] Clinical Psychopharmacology and Neuroscience. [Link]

  • Wang, Y., et al. (2021). "Sulfonamide Derivatives as Potential Anti-Cancer Agents and Their SARs Elucidation." European Journal of Medicinal Chemistry. [Link][7]

Sources

Discovery and Synthesis of Novel Indole Sulfonamide Analogs: A Technical Guide on Scaffold Optimization and Pharmacological Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in biologically active natural products and synthetic therapeutics. When strategically hybridized with the sulfonamide pharmacophore—a moiety historically celebrated for its antibacterial, diuretic, and carbonic anhydrase inhibitory properties—the resulting indole sulfonamide analogs exhibit profound polypharmacology[1].

As a Senior Application Scientist overseeing early-stage drug discovery, I have found that the rational design of indole sulfonamides allows for the simultaneous modulation of multiple cellular targets. This whitepaper provides an in-depth technical examination of the discovery, mechanism of action, structure-activity relationships (SAR), and validated synthetic protocols for developing next-generation indole sulfonamide therapeutics.

Mechanisms of Action: Target Pathways

Indole sulfonamides act via multiple distinct biochemical pathways depending on their specific structural substitutions. Understanding the causality between molecular binding and phenotypic outcomes is critical for rational drug design.

Antimitotic and Apoptotic Pathways

A primary mechanism for the anticancer activity of indole sulfonamides is the disruption of microtubule assembly dynamics. Compounds such as ER-68384 inhibit the polymerization of microtubule proteins by binding directly to the colchicine site on tubulin[2][3]. Unlike colchicine, indole sulfonamides do not increase the GTPase activity of tubulin, indicating a distinct, highly specific binding mode[3].

By suppressing the dynamic instability at the plus ends of steady-state microtubules, these compounds block cell cycle progression at the G2/M phase[2]. This targeted mitotic arrest triggers a downstream apoptotic cascade: it induces the hyperphosphorylation of the anti-apoptotic protein Bcl-2, which subsequently releases Bax. The resulting Bax-Bax homodimerization compromises mitochondrial membrane integrity, leading to cancer cell apoptosis[2][3].

MOA Drug Indole Sulfonamide Analog Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds MT Spindle Microtubule Depolymerization Tubulin->MT Inhibits Polymerization Mitosis Mitotic Arrest (G2/M Phase) MT->Mitosis Blocks Cell Cycle Bcl2 Bcl-2 Phosphorylation Mitosis->Bcl2 Triggers Bax Bax-Bax Homodimerization Bcl2->Bax Releases Bax Apoptosis Cancer Cell Apoptosis Bax->Apoptosis Induces

Mechanism of indole sulfonamides in microtubule depolymerization and apoptosis.

Enzymatic Inhibition (Metabolic & Tumor-Associated)

Beyond tubulin targeting, the sulfonamide moiety serves as an exceptional hydrogen bond donor/acceptor within enzymatic active sites. Indisulam (E7010) is a well-documented indole sulfonamide that targets carbonic anhydrase, exhibiting potent efficacy against lung cancer[4]. Furthermore, recent discoveries highlight the scaffold's potential in metabolic disorders; specific analogs have demonstrated exceptional inhibition of


-glucosidase and 

-amylase, outperforming standard drugs like acarbose, thereby positioning them as lead candidates for type-II diabetes management[5][6].

Rational Drug Design & Structure-Activity Relationship (SAR)

The optimization of the indole sulfonamide scaffold relies heavily on iterative SAR studies. Minor structural modifications dictate the compound's primary target and pharmacokinetic profile.

  • C-3 Substitutions: The introduction of bulky, electron-rich moieties (e.g., morpholine or chalcones) at the C-3 position of the indole ring enhances antiproliferative activity against breast cancer cell lines (such as MCF-7) by improving aqueous solubility and cellular uptake[4].

  • Sulfonamide Linkage: Arylsulfonylhydrazide derivatives demonstrate that electron-withdrawing groups (e.g., fluorine or cyano groups) on the aryl ring significantly increase binding affinity to target enzymes by enhancing the electrophilicity of the sulfonamide sulfur atom[7].

Table 1: Quantitative SAR of Select Indole Sulfonamide Analogs
Compound / ScaffoldPrimary TargetBiological Activity / IC₅₀Reference
ER-68384 Tubulin (Colchicine site)HeLa Proliferation: 6–17 µM[2]
Indisulam (E7010) Carbonic AnhydraseLung Cancer (Clinical Stage)[4]
Compound 133

-glucosidase
Antidiabetic: 1.60 µM[5]
Morpholine-Indole 5k Cellular ProliferationMCF-7 Breast Cancer (Potent)[4]

Synthetic Methodologies and Experimental Workflows

The synthesis of indole sulfonamides must be tightly controlled to prevent poly-sulfonylation and ensure high stereochemical purity. The following workflow outlines the standard path from chemical synthesis to in vitro validation.

Workflow Precursor Indole Precursor + Sulfonyl Chloride Synthesis Sulfonylation (Pyridine/THF, 0-5°C) Precursor->Synthesis Condensation Purification Evaporation & Recrystallization Synthesis->Purification Maximize Yield Characterization NMR, HRMS, IR Validation Purification->Characterization Purity > 95% InVitro In Vitro Assays (MTT, Tubulin) Characterization->InVitro Structural Confirmation Lead Lead Compound Selection InVitro->Lead Efficacy Validation

Step-by-step workflow from chemical synthesis to in vitro lead selection.

Protocol 1: Synthesis of Arylsulfonylhydrazide-Indole Hybrids

This protocol details the synthesis of highly active arylsulfonylhydrazide derivatives[4][7]. A self-validating approach is used here, utilizing Thin-Layer Chromatography (TLC) to monitor reaction completeness before proceeding to purification.

Step-by-Step Methodology:

  • Preparation of Reagents: Dissolve 1 mmol of the indole precursor (e.g., 5-fluoro-1H-indole-3-carbohydrazide) in 10 mL of anhydrous Tetrahydrofuran (THF) or Pyridine.

    • Causality Check: Pyridine is utilized not merely as a solvent, but as a crucial acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, driving the reaction equilibrium forward and preventing the degradation of the acid-sensitive indole core[7].

  • Sulfonylation: Slowly add 1.2 mmol of the desired aryl-sulfonyl chloride dropwise to the mixture while maintaining the temperature strictly at 0–5 °C using an ice bath.

    • Causality Check: Low temperatures are mandatory to suppress kinetic side reactions, specifically over-reaction leading to undesired di-sulfonylated byproducts[4].

  • Reaction Monitoring: Stir the mixture for 1–2 hours. Monitor the consumption of the starting material via TLC (using an Ethyl Acetate/Hexane mobile phase).

  • Workup and Purification: Once complete, evaporate the solvent in vacuo. Wash the crude residue with distilled water to remove water-soluble pyridine salts, extract with dichloromethane, and dry over anhydrous sodium sulfate.

  • Recrystallization: Recrystallize the crude product in hot ethanol to yield the pure indole sulfonamide (Typical yields: 78–92%)[4][7]. Purity must be confirmed via ¹H-NMR and HRMS prior to biological screening.

Protocol 2: In Vitro Tubulin Polymerization Assay

To validate the mechanism of action identified in Section 2, the synthesized analogs must be evaluated for their ability to inhibit tubulin polymerization.

Step-by-Step Methodology:

  • Protein Preparation: Thaw purified bovine brain tubulin (resuspended in PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) on ice. Add 1 mM GTP to the buffer immediately before use to provide the necessary energy for polymerization.

  • Compound Incubation: In a pre-warmed 96-well half-area plate, add the synthesized indole sulfonamide analogs at varying concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO < 0.5% final concentration) and a positive control (Colchicine).

  • Initiation: Rapidly add the tubulin/GTP mixture to the wells to initiate polymerization.

  • Spectrophotometric Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37 °C. Measure the absorbance at 340 nm every minute for 60 minutes.

    • Causality Check: Absorbance is measured at 340 nm because the polymerization of soluble tubulin heterodimers into insoluble microtubules increases the turbidity of the solution. A reduction in the rate and maximum plateau of turbidity increase directly correlates with the compound's ability to inhibit microtubule assembly[2][3].

Conclusion & Future Perspectives

The hybridization of the indole scaffold with sulfonamide moieties represents a highly versatile strategy in modern drug discovery. By carefully tuning the C-3 and N-1 substitutions, medicinal chemists can pivot the pharmacological profile of these molecules from potent antimitotic cancer therapeutics to highly selective metabolic enzyme inhibitors. Future development should focus on optimizing the pharmacokinetic properties (ADME) of these analogs and utilizing X-ray crystallography to further elucidate their precise binding modes within complex enzymatic pockets.

References

  • Full article: The current landscape of indole hybrids with in vivo antitumor potential. tandfonline.com.
  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. nih.gov.
  • Antimitotic Sulfonamides Inhibit Microtubule Assembly Dynamics and Cancer Cell Proliferation. acs.org.
  • Microtubule assembly dynamics: an attractive target for anticancer drugs. scispace.com.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. mdpi.com.
  • Synthesis of Indole Based Sulfonamide Derivatives as potent inhibitors of α-glucosidase. researchgate.net.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. acs.org.

Sources

Technical Guide: 1-Ethyl-2-methyl-1H-indole-3-sulfonamide (CAS 1375474-21-7)

[1]

Executive Summary & Chemical Identity

1-Ethyl-2-methyl-1H-indole-3-sulfonamide (CAS 1375474-21-7) is a specialized heterocyclic scaffold belonging to the class of indole-3-sulfonamides .[1] This compound serves as a critical pharmacophore in medicinal chemistry, primarily recognized for its utility in designing Carbonic Anhydrase (CA) inhibitors (specifically targeting tumor-associated isoforms hCA IX and XII) and potential COX-2 inhibitors .

Its structure combines a lipophilic indole core with a polar sulfonamide "zinc-binding group" (ZBG), making it an ideal probe for exploring hydrophobic pockets in metalloenzyme active sites.

Physicochemical Profile[2][3][4][5][6]
PropertyValueNotes
CAS Number 1375474-21-7Unique Identifier
IUPAC Name 1-ethyl-2-methylindole-3-sulfonamide
Formula C₁₁H₁₄N₂O₂S
Molecular Weight 238.31 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Solubility DMSO, DMF, MethanolLow solubility in water
pKa (Sulfonamide) ~10.0 - 10.5Weakly acidic N-H proton
LogP (Predicted) ~2.1 - 2.5Lipophilic, membrane permeable

Synthesis & Production Architecture

The synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonamide follows a convergent electrophilic substitution pathway. The indole ring is highly nucleophilic at the C3 position, allowing for direct functionalization.

Synthetic Pathway Logic
  • N-Alkylation (Step 1): The indole nitrogen (N1) is deprotonated to install the ethyl group. This prevents N-sulfonation later and modulates lipophilicity.

  • Chlorosulfonation (Step 2): Electrophilic aromatic substitution at C3 using chlorosulfonic acid introduces the sulfonyl chloride functionality.

  • Amidation (Step 3): Nucleophilic attack by ammonia yields the primary sulfonamide.

Reaction Workflow Visualization

SynthesisPathwayStart2-Methylindole(Precursor)Step1Step 1: N-Alkylation(EtI, NaH/DMF)Start->Step1Inter11-Ethyl-2-methylindoleStep1->Inter1Yield: ~90%Step2Step 2: Chlorosulfonation(ClSO3H, 0°C)Inter1->Step2Inter2Sulfonyl ChlorideIntermediateStep2->Inter2ElectrophilicSubstitutionStep3Step 3: Amidation(NH4OH or NH3 gas)Inter2->Step3Final1-Ethyl-2-methyl-1H-indole-3-sulfonamideStep3->FinalNucleophilicDisplacement

Figure 1: Step-wise synthetic route for CAS 1375474-21-7 from 2-methylindole.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-2-methylindole (Intermediate)
  • Reagents: 2-Methylindole (1.0 eq), Ethyl Iodide (1.2 eq), NaH (60% dispersion, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 2-methylindole in anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C and add NaH portion-wise. Stir for 30 min to ensure deprotonation (gas evolution stops).

    • Add Ethyl Iodide dropwise.

    • Warm to room temperature (RT) and stir for 3–5 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate (EtOAc).

    • Purification: Wash organic layer with brine, dry over Na₂SO₄, concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Chlorosulfonation & Amidation (Target Compound)
  • Reagents: 1-Ethyl-2-methylindole (from Step A), Chlorosulfonic acid (ClSO₃H, 5.0 eq), Ammonium Hydroxide (28% NH₃ aq) or NH₃ gas.

  • Procedure:

    • Chlorosulfonation: Cool ClSO₃H to 0°C in a round-bottom flask.

    • Add 1-Ethyl-2-methylindole portion-wise (solid or dissolved in minimal CHCl₃) while maintaining temperature <5°C. Caution: Highly Exothermic.

    • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).

    • Quench: Pour the reaction mixture very slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

    • Amidation: Immediately collect the sulfonyl chloride (filtration or extraction with CH₂Cl₂) and treat with excess NH₄OH (or bubble NH₃ gas) at 0°C for 1 hour.

    • Isolation: Acidify to pH ~7 if needed, filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

Biological Mechanism & Pharmacology[2][6][8]

Mechanism of Action (MOA): Carbonic Anhydrase Inhibition

The primary biological utility of 1-ethyl-2-methyl-1H-indole-3-sulfonamide lies in its ability to inhibit Carbonic Anhydrases (CAs) .[2]

  • Pharmacophore: The primary sulfonamide moiety (-SO₂NH₂) is a classic Zinc-Binding Group (ZBG) .

  • Interaction: The sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Selectivity Driver: The indole scaffold binds in the hydrophobic pocket adjacent to the active site. The N-ethyl and 2-methyl groups provide steric bulk that can tune selectivity towards specific isoforms, particularly hCA IX (transmembrane, tumor-associated) over the ubiquitous cytosolic hCA I and II.

Signaling & Binding Logic

MOATargetCarbonic Anhydrase (hCA)Active SiteZnCatalytic Zinc Ion (Zn2+)EffectInhibition of CO2 Hydration(pH Regulation Blockade)Zn->EffectDrug1-Ethyl-2-methyl-1H-indole-3-sulfonamideSulfonamideSulfonamide Group(-SO2NH2)Drug->SulfonamideTailIndole Scaffold(Hydrophobic Tail)Drug->TailSulfonamide->ZnCoordination Bond(Inhibits Catalysis)Tail->TargetHydrophobic Interaction(Selectivity)

Figure 2: Mechanism of Action showing Zinc coordination and hydrophobic pocket occupation.

Structure-Activity Relationship (SAR) Insights
  • N1-Ethyl: Increases lipophilicity compared to N-H or N-Methyl, potentially improving membrane permeability and blood-brain barrier (BBB) penetration if targeting CNS isoforms, or tumor penetration for hCA IX.

  • C2-Methyl: Restricts rotation of the sulfonamide group, locking the conformation for more entropic binding. It also blocks metabolism at the reactive C2 position.

  • C3-Sulfonamide: Essential for activity. Substitution on the sulfonamide nitrogen (secondary/tertiary sulfonamides) typically abolishes CA inhibitory activity (as the proton is needed for Zn binding).

Safety & Handling (SDS Highlights)

  • Hazard Classification:

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Sulfonamide Warning: Individuals with "sulfa" allergies may react to this compound, although cross-reactivity between non-antibiotic sulfonamides and antibiotic sulfonamides is debated.

  • Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen). Protect from moisture.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Chinchilli, K. K., et al. (2023).[2] Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(11).[2] Link

  • ChemScene. (n.d.). 1-Ethyl-2-methyl-1h-indole-3-sulfonamide Product Data. Retrieved March 7, 2026. Link

  • Singh, P., et al. (2019). Indole-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 85, 22-31. Link

  • Eldehna, W. M., et al. (2016). Indole-based benzenesulfonamides: Synthesis and biological evaluation as potential anticancer agents. European Journal of Medicinal Chemistry, 110, 18-29. Link

Methodological & Application

experimental protocol for using 1-ethyl-2-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 1-Ethyl-2-methyl-1H-indole-3-sulfonamide

Executive Summary & Biological Rationale

1-Ethyl-2-methyl-1H-indole-3-sulfonamide is a primary sulfonamide derivative of the indole scaffold. In medicinal chemistry, this specific structural motif—a lipophilic indole core substituted with a primary sulfonamide (


)—is classically designed to target Carbonic Anhydrases (CAs) , specifically the tumor-associated isoforms hCA IX and XII .

Mechanism of Action: The primary sulfonamide group acts as a "zinc-binding group" (ZBG). It coordinates directly with the Zn


 ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. The "1-ethyl-2-methyl" substitution on the indole ring provides necessary lipophilicity to interact with the hydrophobic pocket of the enzyme, potentially conferring selectivity over ubiquitous isoforms (like hCA I and II).

Scope of this Guide: This document details the critical workflows for:

  • Compound Reconstitution : Overcoming poor aqueous solubility.

  • Enzymatic Assay : Validating target engagement via esterase activity.

  • Cellular Evaluation : Assessing antiproliferative efficacy in hypoxic tumor models.

Material Handling & Reconstitution

The compound is a hydrophobic solid. Improper solubilization will lead to microprecipitation in aqueous buffers, yielding false-negative data in enzymatic assays.

ParameterSpecification
Molecular Weight 238.31 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble)
Storage Powder: -20°C (Desiccated); Solution: -80°C (Avoid freeze-thaw)

Reconstitution Protocol (10 mM Stock):

  • Weigh 2.38 mg of 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

  • Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Aliquot into amber microcentrifuge tubes (50 µL each) and store at -80°C.

Critical Note: For cell culture, the final DMSO concentration must remain


 (v/v) to avoid solvent toxicity.

Protocol A: In Vitro Carbonic Anhydrase Inhibition Assay

Methodology: Colorimetric Esterase Assay (p-Nitrophenyl Acetate Hydrolysis)

While CAs naturally hydrate CO


, they also possess esterase activity. This protocol uses 4-nitrophenyl acetate (4-NPA) , which is hydrolyzed by CA to form 4-nitrophenol  (yellow, Abs 405 nm). This method is robust for high-throughput screening of sulfonamides.

Reagents:

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Substrate: 4-NPA (3 mM stock in acetone). Dilute to working concentration just before use.

  • Enzyme: Recombinant hCA II (cytosolic) or hCA IX (catalytic domain).

  • Test Compound: 1-ethyl-2-methyl-1H-indole-3-sulfonamide (diluted in buffer/DMSO).

Step-by-Step Workflow:

  • Preparation : Dilute the 10 mM DMSO stock of the test compound to 2x desired concentrations (e.g., 0.2 µM – 200 µM) using assay buffer. Keep DMSO constant (e.g., 1%).

  • Plating : In a 96-well clear flat-bottom plate, add:

    • 50 µL of Test Compound (or Vehicle Control).

    • 50 µL of Enzyme Solution (concentration optimized to give linear rate, typically 0.5–1.0 µM).

  • Pre-incubation : Incubate at 25°C for 15 minutes . Rationale: Allows the sulfonamide to coordinate with the active site Zinc.

  • Reaction Start : Add 100 µL of Substrate Solution (freshly prepared 1 mM 4-NPA in buffer).

  • Measurement : Immediately read Absorbance at 405 nm in kinetic mode every 30 seconds for 15 minutes.

  • Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Processing: Calculate % Inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] to determine the IC

.

Protocol B: Hypoxic Cell Viability Assay

Rationale: CA IX is overexpressed in hypoxic tumors (HIF-1


 pathway) to regulate pH. Inhibiting CA IX under hypoxia leads to intracellular acidification and cell death.

Cell Lines:

  • Positive Control: HT-29 or MDA-MB-231 (High CA IX expression).

  • Negative Control: Normal fibroblasts (e.g., NIH/3T3).

Workflow:

  • Seeding : Seed cancer cells (5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

  • Induction :

    • Normoxia Group : Incubate in standard incubator (21% O

      
      ).
      
    • Hypoxia Group : Incubate in a hypoxia chamber (1% O

      
      ) or add CoCl
      
      
      
      (100 µM)
      to mimic hypoxia chemically.
  • Treatment : Treat cells with serial dilutions of 1-ethyl-2-methyl-1H-indole-3-sulfonamide (0.1 – 100 µM) for 48 hours.

  • Readout : Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read at 570 nm.

Expected Outcome: The compound should show significantly higher potency (lower IC


) in the Hypoxia Group  compared to Normoxia, confirming mechanism-based toxicity targeting the CA IX pathway.

Mechanistic Visualization

The following diagram illustrates the signaling pathway where 1-ethyl-2-methyl-1H-indole-3-sulfonamide exerts its effect, specifically linking Hypoxia, HIF-1


, and pH regulation.

CA_Inhibition_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces Metabolism Glycolytic Metabolism (Warburg Effect) Hypoxia->Metabolism CA9_Exp Upregulation of CA IX (Transmembrane) HIF1a->CA9_Exp Transcription CA9_Action CA IX Catalysis: H+ + HCO3- <-> H2O + CO2 CA9_Exp->CA9_Action Acid_Prod Intracellular Acid (H+ / Lactate) Metabolism->Acid_Prod Acid_Prod->CA9_Action Substrate pH_Reg pH Regulation: Extracellular Acidification Intracellular Alkalinization CA9_Action->pH_Reg Survival Tumor Survival & Metastasis pH_Reg->Survival Drug 1-ethyl-2-methyl- 1H-indole-3-sulfonamide Inhibition Zinc Binding & Active Site Blockade Drug->Inhibition Inhibition->CA9_Action BLOCKS Inhibition->Survival Reduces Viability

Caption: Mechanism of Action: The sulfonamide targets hypoxia-induced CA IX, disrupting pH homeostasis and compromising tumor survival.

Data Recording Template

Use the following table structure to standardize results across replicates.

Experiment IDConditionCompound Conc. (µM)Absorbance (405nm)Velocity (mOD/min)% Inhibition
CA-001hCA II (Off-target)0 (DMSO)0.85055.20%
CA-001hCA II (Off-target)100.41026.552%
CA-002hCA IX (Target)0 (DMSO)0.78048.00%
CA-002hCA IX (Target)100.1206.287%

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Indole-based sulfonamides as potent and selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Chinchilli, K. K., et al. (2023).[1][2] Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2016). Indole-based sulfonamides with potent carbonic anhydrase inhibitory activity. European Journal of Medicinal Chemistry. Link

Sources

In Vitro Assay Development for Novel Indole-Sulfonamide Analogs: A Strategic Guide for 1-ethyl-2-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] This versatile combination of an indole nucleus and a sulfonamide group has given rise to compounds with anticancer, antimalarial, antimicrobial, and potent enzyme-inhibiting properties.[1][3][4][5] The sulfonamide moiety, in particular, is known to interact with diverse biological targets, making it a valuable component in drug design.[3][6]

This guide provides a comprehensive, step-by-step framework for the initial in vitro characterization of novel indole-sulfonamide analogs, using the hypothetical compound 1-ethyl-2-methyl-1H-indole-3-sulfonamide as a case study. As a senior application scientist, the goal is to present a logical, efficient, and self-validating workflow that moves from broad phenotypic screening to more specific, mechanism-of-action studies. This approach is designed to rapidly generate a functional profile of a new chemical entity and guide subsequent research efforts.

Part 1: Primary Phenotypic Screening - Assessing Cytotoxicity

Rationale

Given that many indole-sulfonamide derivatives exhibit potent anticancer activity, a primary screen to assess general cytotoxicity against a panel of cancer cell lines is a logical and informative starting point.[3][7] This provides a broad view of the compound's potential as an anti-proliferative agent and can reveal cell-line specific sensitivities that hint at underlying mechanisms. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability and is widely used for this purpose.[8][9]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plates adhere 2. Allow Adherence (24h) seed->adhere treat 3. Add Compound (Serial Dilutions) adhere->treat incubate 4. Incubate (e.g., 48-72h) treat->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt formazan 6. Incubate (2-4h) (Formazan Formation) add_mtt->formazan solubilize 7. Solubilize Crystals (e.g., DMSO) formazan->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

1. Principle Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the solubilized formazan is measured to quantify this effect.

2. Materials and Reagents

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 1-ethyl-2-methyl-1H-indole-3-sulfonamide (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

3. Step-by-Step Methodology

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation: Prepare a series of 2-fold dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis and Interpretation The absorbance values are converted to percentage of cell viability relative to the vehicle control. A dose-response curve is then plotted (Viability % vs. log[Compound Concentration]), and the IC50 value is determined using non-linear regression analysis (e.g., a four-parameter logistic fit).[10]

Data Presentation: Example IC50 Values

Cell LineHistologyIC50 (µM) for 1-ethyl-2-methyl-1H-indole-3-sulfonamide
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Adenocarcinoma12.2
A549Lung Carcinoma25.1
MOLT-3Acute Lymphoblastic Leukemia5.3

Part 2: Elucidating the Mechanism of Action - Secondary Assays

Following a positive "hit" in a phenotypic screen, the next critical phase is to determine the compound's mechanism of action (MOA).[11] The broad biological activity of the indole-sulfonamide class provides several evidence-based starting points for hypothesis-driven secondary assays.

Hypothesis-Driven Assay Selection

Based on existing literature, two highly probable mechanisms for an indole-sulfonamide compound are direct enzyme inhibition and antimicrobial activity.

Example 1: Enzyme Inhibition (Biochemical Assay)

Context: Indole-sulfonamides are known inhibitors of various enzymes, including tubulin, carbonic anhydrases, kinases, and acetylcholinesterase.[3][4][5] A biochemical assay, which measures the activity of an isolated enzyme, provides a direct assessment of a compound's inhibitory potential in a controlled, cell-free environment.[12]

General Principles of Enzyme Assay Development The core of an enzyme assay is to monitor either the depletion of a substrate or the formation of a product over time.[13][14][15] The selection of a detection method (e.g., absorbance, fluorescence, luminescence) depends on the specific enzyme and its substrate.[16]

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition E Enzyme (E) ES { ES Complex} EI { EI Complex (Inactive)} E:f0->EI:f0 S Substrate (S) P Product (P) ES->P I Inhibitor (I) (e.g., Indole-Sulfonamide) EI->E:f0

Caption: Competitive inhibition of an enzyme.

Protocol: A Generic Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general template adaptable to many enzymes that utilize a chromogenic substrate.

1. Principle An enzyme catalyzes the conversion of a colorless substrate to a colored product. The rate of product formation is measured by monitoring the change in absorbance over time. An inhibitor will decrease this rate.

2. Materials and Reagents

  • Purified target enzyme

  • Chromogenic substrate specific to the enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • 1-ethyl-2-methyl-1H-indole-3-sulfonamide (stock solution in DMSO)

  • Known inhibitor (Positive Control)

  • 96-well UV-transparent plate

  • Spectrophotometer with kinetic reading capabilities

3. Step-by-Step Methodology

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or positive/vehicle control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal reaction temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at the product's λmax in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration. Plot the percentage of inhibition (relative to the vehicle control) against the log[Compound Concentration] and determine the IC50 value using non-linear regression.

Example 2: Antimicrobial Activity Assay

Context: The sulfonamide functional group is the basis for the first broadly effective antibacterial drugs.[17] These "sulfa drugs" typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][18] Therefore, assessing the antimicrobial properties of a new sulfonamide derivative is a critical step.

Recommended Assay: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standardized and widely used technique for determining MIC values.[19][20]

Protocol: Broth Microdilution MIC Assay

1. Principle A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded to determine the MIC.

2. Materials and Reagents

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1-ethyl-2-methyl-1H-indole-3-sulfonamide (stock solution in DMSO)

  • Standard antibiotic (e.g., sulfamethoxazole, ciprofloxacin) as a positive control

  • Sterile 96-well U-bottom plates

3. Step-by-Step Methodology

  • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in CAMHB.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[8]

Data Presentation: Example MIC Values

Bacterial StrainGram StainMIC (µg/mL) for 1-ethyl-2-methyl-1H-indole-3-sulfonamide
Escherichia coli ATCC 25922Negative>128
Staphylococcus aureus ATCC 29213Positive32
Pseudomonas aeruginosa ATCC 27853Negative>128
Enterococcus faecalis ATCC 29212Positive64

Assay Validation and Best Practices

For any assay to be trustworthy, it must be robust, reproducible, and fit for purpose.[21] The development process should incorporate key validation steps and quality controls.

  • Self-Validating Systems: Each experimental plate must be a self-validating system. This is achieved through the mandatory inclusion of:

    • Negative/Vehicle Control: Establishes the baseline response in the absence of the test compound.

    • Positive Control: A known active compound (e.g., doxorubicin for cytotoxicity, a known inhibitor for an enzyme assay) that confirms the assay is performing as expected.

    • Untreated/Growth Control: Ensures cells or bacteria are viable and growing properly.

  • Assay Performance Metrics: Key statistical parameters should be monitored to ensure assay quality. The Z'-factor is a common metric for high-throughput screening assays to assess the separation between positive and negative control signals. A Z' > 0.5 is generally considered excellent.

  • Dose-Response: A clear dose-response relationship, where the biological effect changes in proportion to the compound concentration, is a hallmark of a specific interaction and is essential for determining potency (e.g., IC50 or EC50).[10]

Conclusion

This application note outlines a strategic and efficient workflow for the initial in vitro characterization of 1-ethyl-2-methyl-1H-indole-3-sulfonamide, a representative novel indole-sulfonamide analog. By beginning with broad phenotypic screening and progressing to hypothesis-driven mechanistic studies, researchers can rapidly build a comprehensive biological profile of new chemical entities. The detailed, self-validating protocols provided for cytotoxicity, enzyme inhibition, and antimicrobial assays serve as a robust foundation for drug discovery and development professionals working with this important class of compounds.

References

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC. (n.d.).
  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development - Infinix Bio. (2026, February 28).
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing). (n.d.).
  • (PDF) Synthesis of biologically active sulfonamide-based indole analogs: a review. (2023, June 4).
  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025, November 11).
  • Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science. (n.d.).
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies | ACS Omega - ACS Publications. (2021, November 18).
  • A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds - Benchchem. (n.d.).
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
  • The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.).
  • In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI. (2023, April 27).
  • Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. (n.d.).
  • Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. (n.d.).
  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling - Longdom Publishing. (2024, December 12).
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18).
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.).
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24).
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal. (2025, April 1).
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing. (2024, November 4).
  • Strategies to develop enzyme assays. Top, enzyme assays can be... - ResearchGate. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).
  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.).
  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. (n.d.).
  • Sulfonamide (medicine) - Wikipedia. (n.d.).
  • Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach - PubMed. (2020, September 15).
  • Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors - PubMed. (2024, November 15).
  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens - RSC Publishing. (n.d.).
  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (2022, June 22).

Sources

Application Note: Dual-Targeting Indole Sulfonamides in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Carbonic Anhydrase IX Inhibition and Microtubule Destabilization

Abstract & Strategic Rationale

The indole sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets essential for cancer survival. This guide focuses on the design and evaluation of indole sulfonamides that act as dual inhibitors :

  • Carbonic Anhydrase IX (CA IX): A hypoxia-inducible enzyme that regulates intracellular pH (pHi) and extracellular pH (pHe), promoting tumor survival and metastasis in hypoxic environments.

  • Tubulin: The protein subunit of microtubules; inhibition leads to mitotic arrest (G2/M phase) and apoptosis.

This dual-targeting approach addresses a critical failure point in monotherapies: the resistance of hypoxic tumor cores to standard antimitotic agents. By synthesizing field-proven insights with rigorous protocols, this guide provides a roadmap for evaluating these compounds from synthesis to phenotypic validation.

Mechanism of Action: The Hypoxia-Mitosis Axis

To develop effective indole sulfonamides, one must understand the causality of the dual mechanism. The sulfonamide moiety (specifically the unsubstituted


 or substituted variants) binds to the Zinc active site of CA IX. Simultaneously, the indole core, often decorated with lipophilic groups, mimics the pharmacophore of colchicine, binding to the 

-tubulin subunit.
Pathway Visualization

The following diagram illustrates the convergence of these two mechanisms leading to cancer cell death.

MOA_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Expression (Transmembrane) HIF1a->CAIX Upregulation pH_Reg pH Regulation (Acidic pHe / Alkaline pHi) CAIX->pH_Reg Catalyzes CO2 hydration Survival Cell Survival & Metastasis pH_Reg->Survival Apoptosis Apoptosis (Cell Death) pH_Reg->Apoptosis Acidosis Intracellularly IndoleSulf Indole Sulfonamide (Dual Inhibitor) IndoleSulf->CAIX Inhibits (Zn binding) IndoleSulf->pH_Reg Disrupts Tubulin Tubulin (Colchicine Site) IndoleSulf->Tubulin Inhibits (Binding) Microtubule Microtubule Polymerization IndoleSulf->Microtubule Destabilizes Tubulin->Microtubule Mitosis Mitosis (G2/M) Microtubule->Mitosis Mitosis->Apoptosis Mitotic Catastrophe

Caption: Dual mechanism of action showing simultaneous disruption of pH regulation via CA IX and mitotic progression via Tubulin binding.

Chemical Synthesis Overview

While specific substitutions vary, the core synthesis of sulfonamide-bearing indoles typically follows a robust chlorosulfonation or sulfonyl chloride coupling route.

General Synthetic Workflow:

  • Starting Material: Indole or Indoline.

  • C3-Functionalization: Vilsmeier-Haack formylation or Friedel-Crafts acylation to introduce handles for tubulin binding.

  • Sulfonylation:

    • Method A (Direct Chlorosulfonation): Reaction with chlorosulfonic acid (

      
      ) at 
      
      
      
      to yield indole-3-sulfonyl chloride, followed by amination.
    • Method B (Coupling): Reaction of amino-indoles with commercial benzenesulfonyl chlorides.

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Purpose: To determine the inhibition constant (


) of the indole sulfonamide against CA IX.
Scientific Integrity Note:  Many labs use the esterase assay (4-NPA hydrolysis) for screening. However, the Stopped-Flow 

Hydration Assay
is the gold standard for kinetic validation because it measures the physiological reaction:

.
Materials
  • Enzyme: Recombinant Human CA IX (catalytic domain).

  • Substrate:

    
    -saturated water (prepared fresh).
    
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).[1]

Step-by-Step Methodology
  • Substrate Preparation (Critical): Bubble pure

    
     gas into distilled water for at least 30 minutes at room temperature to ensure saturation (
    
    
    
    ). Keep stoppered.
  • Compound Preparation: Dissolve the indole sulfonamide in DMSO (stock 10 mM). Prepare serial dilutions (

    
    ) in the HEPES buffer. Note: Keep DMSO concentration 
    
    
    
    in the final mix to prevent enzyme denaturation.
  • Pre-Incubation: Mix the CA IX enzyme (final conc.

    
    ) with the inhibitor solution for 15 minutes at room temperature.
    
  • Reaction Initiation:

    • Syringe A: Contains Enzyme + Inhibitor + Phenol Red.

    • Syringe B: Contains

      
      -saturated water.[1]
      
    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops) over 0.2–1.0 seconds.

  • Data Analysis:

    • Fit the absorbance curve to a single exponential equation to obtain the rate constant (

      
      ).
      
    • Calculate the uncatalyzed rate (

      
      ) using buffer without enzyme.
      
    • Determine

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics.
      

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)[2][3]

Purpose: To confirm that the indole sulfonamide acts as a direct microtubule destabilizing agent (MDA). Expertise Insight: Turbidity assays are cheaper, but fluorescence-based assays (using DAPI or a reporter) are significantly more sensitive and require less protein.

Materials
  • Protein: Purified Porcine Brain Tubulin (

    
     pure).[2]
    
  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Cofactor: 1 mM GTP (Guanosine Triphosphate).

  • Reporter: DAPI (

    
    ) or commercial fluorophore.
    
  • Controls: Paclitaxel (Stabilizer), Vinblastine (Destabilizer), DMSO (Vehicle).

Step-by-Step Methodology
  • Temperature Control (Critical): Keep all reagents, plates, and tips on ice (

    
    ) until the moment of measurement. Premature warming initiates polymerization.[3]
    
  • Master Mix Preparation:

    • Combine Tubulin (

      
      ), PEM Buffer, GTP, and DAPI on ice.
      
  • Plating:

    • Add

      
       of test compound (10x conc.) to a pre-chilled 96-well black half-area plate.
      
    • Add

      
       of the Tubulin Master Mix to each well.[4]
      
  • Assay Run:

    • Immediately place the plate into a fluorometer pre-warmed to 37°C .

    • Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI) every 60 seconds for 60 minutes.

  • Analysis:

    • Plot Fluorescence vs. Time.[4]

    • Destabilizers (Indole Sulfonamides): Will show a decrease in

      
       (growth rate) and a lower final plateau compared to vehicle control.
      

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: To validate the phenotypic consequence of tubulin inhibition (G2/M arrest).

Methodology
  • Cell Treatment: Treat cancer cells (e.g., HeLa or HT-29) with the indole sulfonamide at

    
     and 
    
    
    
    for 24 hours.
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at

    
     overnight.
    
  • Staining:

    • Wash cells with PBS.

    • Resuspend in PBS containing Propidium Iodide (PI,

      
      )  and RNase A (
      
      
      
      )
      .
    • Incubate for 30 min at

      
       in the dark.
      
  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Result Interpretation: A potent indole sulfonamide tubulin inhibitor will show a significant accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 phase.

Data Presentation & Interpretation

When reporting results for these dual inhibitors, structure your data to highlight selectivity (CA IX vs CA I/II) and potency .

Table 1: Representative Inhibition Profile (Hypothetical Data)
Compound IDCA IX (

, nM)
CA II (

, nM)
Selectivity (II/IX)Tubulin Polymerization (

,

)
Indole-Sulf-1 12.5 >10,000>8001.8
Indisulam (Ref)25.045018N/A
CAI Ref (AAZ)25.012.00.5>100
Tubulin Ref (Combretastatin)>10,000>10,000N/A1.2
  • Interpretation: "Indole-Sulf-1" demonstrates high potency against tumor-associated CA IX and excellent selectivity against the cytosolic, ubiquitous CA II (reducing side effects). It retains nanomolar potency against tubulin.[5]

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Wang, F., et al. (2021).[6] Design, synthesis and biological evaluation of novel indole-sulfonamide derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 213, 113166. Link

  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol. Cytoskeleton.com. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Application Notes and Protocols for 1-ethyl-2-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Context of Indole-Sulfonamides

The indole ring is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products and synthetic molecules with significant pharmacological activities.[1] Its ability to interact with a multitude of biological targets has made it a cornerstone in medicinal chemistry.[2][3] When combined with a sulfonamide moiety, a well-established pharmacophore known for its antibacterial and carbonic anhydrase inhibitory properties, the resulting indole-sulfonamide hybrids represent a promising class of compounds for drug discovery.[2][4] These molecules are being actively investigated for their potential as anticancer, antimalarial, and antimicrobial agents.[1][2]

1-ethyl-2-methyl-1H-indole-3-sulfonamide is a novel derivative within this class. While specific data on this molecule is emerging, its structural features suggest potential bioactivity. The sulfonamide group may act as a competitive inhibitor of dihydropteroate synthase (DHPS) in bacteria, disrupting the essential folic acid synthesis pathway.[5][6] In mammalian cells, this group is a key feature of carbonic anhydrase inhibitors.[7] The indole nucleus, on the other hand, can facilitate interactions with various targets, including enzymes like aromatase or structural proteins like tubulin.[8][9]

This document provides a comprehensive guide for the initial in vitro characterization of 1-ethyl-2-methyl-1H-indole-3-sulfonamide. It outlines protocols for handling, solubility assessment, cytotoxicity screening, and a representative mechanistic assay focused on carbonic anhydrase inhibition, a known target for this compound class.[7]

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is critical for reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂S[10]
Molecular Weight 238.31 g/mol [10]
Appearance Predicted to be a solid
Storage Sealed in dry, 2-8°C[10]
Predicted LogP 1.617[10]
Topological Polar Surface Area (TPSA) 65.09 Ų[10]
Protocol 1: Reconstitution and Stock Solution Preparation

Rationale: Proper reconstitution is the first step to ensure accurate and reproducible concentrations in downstream assays. Dimethyl sulfoxide (DMSO) is a common solvent for novel small molecules due to its broad solvating power and compatibility with most cell culture assays at low final concentrations (<0.5%).

Materials:

  • 1-ethyl-2-methyl-1H-indole-3-sulfonamide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculation: Determine the required volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example for 1 mg of compound to make a 10 mM stock: Volume (L) = 0.001 g / (0.010 mol/L * 238.31 g/mol ) = 0.0004196 L = 419.6 µL

  • Reconstitution: Carefully add the calculated volume of sterile DMSO to the vial containing the compound.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Workflow for In Vitro Evaluation

The following diagram illustrates a logical workflow for the initial cell-based characterization of a novel compound like 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cellular Screening cluster_mech Phase 3: Mechanistic Insight Compound Compound Powder StockSol High-Concentration Stock (e.g., 50 mM in DMSO) Compound->StockSol Protocol 1: Reconstitution DoseResp Dose-Response Cytotoxicity (e.g., MTT/XTT Assay) StockSol->DoseResp Serial Dilution IC50 Determine IC50 Value DoseResp->IC50 Data Analysis MechAssay Hypothesis-Driven Assay (e.g., CA Inhibition Assay) IC50->MechAssay Select Sub-toxic Concentrations Conclusion Data Interpretation & Future Experiments MechAssay->Conclusion Correlate Activity with Cytotoxicity

Caption: Experimental workflow for initial characterization.

Protocol 2: Determining Optimal Seeding Density and Cytotoxicity (MTT Assay)

Rationale: Before assessing the specific effects of the compound, it is crucial to determine its general cytotoxicity. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. Establishing a dose-response curve allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key parameter for comparing compound potency. This protocol integrates determining the optimal cell seeding density, which is essential for assay robustness.

Materials:

  • Selected human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer, both commonly used for screening)[3]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • 1-ethyl-2-methyl-1H-indole-3-sulfonamide stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

Part A: Determining Optimal Seeding Density

  • Cell Preparation: Culture cells to ~80% confluency. Harvest using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. Resuspend in fresh medium and perform a cell count (e.g., using a hemocytometer).

  • Serial Dilution: Prepare a serial dilution of the cell suspension to test a range of densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Plating: Add 100 µL of each cell dilution to at least 4 replicate wells in a 96-well plate. Incubate for 24, 48, and 72 hours.

  • MTT Assay: At each time point, perform the MTT assay (steps 9-13 below) on one set of plates.

  • Analysis: Plot absorbance vs. cell number for each time point. The optimal seeding density is the one that is still in the exponential growth phase at the end of the planned experiment duration (e.g., 72 hours) and gives a robust signal-to-noise ratio.

Part B: Cytotoxicity Dose-Response

  • Cell Seeding: Using the optimal density determined in Part A, seed 100 µL of cell suspension into each well of a 96-well plate. Leave a few wells with medium only (no cells) as a background control. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of 1-ethyl-2-methyl-1H-indole-3-sulfonamide in complete medium from the DMSO stock. A common starting range is 100 µM down to low nM concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium only (untreated control) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Crystal Dissolution: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot percent viability versus log[compound concentration].

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 3: Mechanistic Assay - Carbonic Anhydrase II Inhibition

Rationale: Many indole-sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), particularly the cytosolic isoform hCA II.[7] This assay provides a method to test the hypothesis that 1-ethyl-2-methyl-1H-indole-3-sulfonamide shares this mechanism. The assay measures the esterase activity of CA II using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the colored product p-nitrophenol.

Materials:

  • Recombinant human Carbonic Anhydrase II (hCA II)

  • Tris-SO₄ buffer (pH 7.6)

  • p-Nitrophenyl acetate (p-NPA)

  • 1-ethyl-2-methyl-1H-indole-3-sulfonamide

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)

  • 96-well UV-transparent plate

  • Microplate reader capable of reading absorbance at 400 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the test compound and Acetazolamide in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 140 µL of Tris-SO₄ buffer

    • 20 µL of the test compound dilution (or positive/negative controls)

    • 20 µL of the hCA II enzyme solution

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Normalize the rates to the uninhibited control (100% activity).

    • Plot percent activity versus log[inhibitor concentration] and calculate the IC₅₀ value using non-linear regression.

Interpreting Results and Causality

  • High Cytotoxicity (Low IC₅₀): If the compound shows potent cytotoxicity across multiple cell lines, it suggests a mechanism targeting a fundamental cellular process.[9]

  • Selective Cytotoxicity: If cytotoxicity varies significantly between cell lines, it may point towards a target that is differentially expressed or more critical in certain cancer types.

  • Correlation of Mechanistic and Cytotoxic Data: If the IC₅₀ for CA II inhibition is in a similar range to the IC₅₀ for cell viability, it provides strong evidence that the compound's cytotoxic effects are, at least in part, mediated by its inhibition of carbonic anhydrase.

Signaling Pathway Visualization

The general mechanism of action for sulfonamides as antibacterial agents involves the inhibition of the folic acid synthesis pathway, a process absent in humans who obtain folate from their diet.[6][11]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes FolicAcid Folic Acid -> DNA/RNA Synthesis DHF->FolicAcid Sulfonamide 1-ethyl-2-methyl-1H- indole-3-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Inhibition Pathway.

References

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC. (2025). Vertex AI Search.
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC. (n.d.). Vertex AI Search.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). Vertex AI Search.
  • (PDF) Synthesis of biologically active sulfonamide-based indole analogs: a review. (2023).
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (2016). MedChemComm (RSC Publishing).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). Vertex AI Search.
  • 1-Ethyl-2-methylindole 96 40876-94-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). Vertex AI Search.
  • 1-Ethyl-2-methyl-1h-indole-3-sulfonamide - ChemScene. (n.d.). ChemScene.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). Semantic Scholar.
  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. (n.d.). Study.com.
  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors - PubMed. (2022). PubMed.

Sources

Preparation of Stock Solutions of 1-Ethyl-2-methyl-1H-indole-3-sulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug discovery and development, the precision and reproducibility of experimental outcomes are paramount. A critical, yet often overlooked, aspect of ensuring experimental integrity is the correct preparation of stock solutions from which working concentrations of test compounds are derived.[1] This guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of 1-ethyl-2-methyl-1H-indole-3-sulfonamide, a novel sulfonamide derivative with potential therapeutic applications.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives are of significant interest. However, indole-containing compounds can exhibit instability, being susceptible to oxidation, photodegradation, and pH-dependent degradation.[2][3] Therefore, a carefully planned approach to stock solution preparation is essential to maintain the compound's integrity and ensure the reliability of downstream assays. This document outlines the best practices, from initial physicochemical characterization to long-term storage, providing researchers with a robust framework for their studies.

Physicochemical Properties and Pre-Preparation Analysis

A thorough understanding of the physicochemical properties of 1-ethyl-2-methyl-1H-indole-3-sulfonamide is the foundation for developing a reliable preparation protocol.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂S[4]
Molecular Weight 238.31 g/mol [4]
Purity ≥95% (typical)[4]
Appearance Solid (form may vary)General Chemical Knowledge
Solubility Data not readily available. A preliminary solubility test is highly recommended. Based on the structure (indole and sulfonamide moieties), solubility is anticipated in organic solvents such as DMSO and ethanol.[1][5]Inferred from related compounds
Stability Indole derivatives are often sensitive to light and air.[2][6] Sulfonamides are generally stable but can be sensitive to extreme pH.[3][2][3][6]

Core Directive: Given the lack of specific solubility data, a small-scale solubility test is a mandatory first step before preparing a bulk stock solution. This minimizes waste and ensures the chosen solvent is appropriate for the desired concentration.

Safety Precautions and Handling

As with any chemical, appropriate safety measures must be in place when handling 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[7][8]

  • Work Environment: Handle the solid compound and prepare the stock solution in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates.[7][9]

  • Spill and Waste Disposal: Have a spill kit readily available. Dispose of all chemical waste in accordance with institutional and local regulations.[8][10]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for the preparation of a stock solution of 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

G cluster_prep Pre-Preparation cluster_protocol Preparation Protocol cluster_post Post-Preparation A Gather Physicochemical Data (MW, Purity, etc.) B Perform Small-Scale Solubility Test A->B C Select Appropriate Solvent (e.g., DMSO, Ethanol) B->C D Calculate Required Mass for Target Concentration C->D E Accurately Weigh Compound D->E F Dissolve in Chosen Solvent with Agitation E->F G Ensure Complete Dissolution (Visual Inspection, Sonication if needed) F->G H Transfer to Volumetric Flask (for high precision) G->H Optional for high accuracy I Bring to Final Volume H->I J Label Vial Clearly I->J K Aliquot into Single-Use Vials J->K L Store Appropriately (-20°C or -80°C, protected from light) K->L

Caption: Workflow for preparing 1-ethyl-2-methyl-1H-indole-3-sulfonamide stock solution.

Detailed Protocol

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 1-ethyl-2-methyl-1H-indole-3-sulfonamide in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • 1-ethyl-2-methyl-1H-indole-3-sulfonamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glass beaker or vial

  • Volumetric flask (optional, for high accuracy)

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sonicator

  • Pipettes and sterile tips

  • Amber or light-blocking storage vials

  • Personal Protective Equipment (PPE): lab coat, safety goggles, gloves

Step-by-Step Procedure
  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of the compound must be calculated. The fundamental formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [1][11]

    For a 10 mL stock solution at 10 mM: Mass (mg) = 10 mmol/L * 0.010 L * 238.31 g/mol * 1000 mg/g = 2.38 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean, dry weighing boat.

    • Carefully weigh out the calculated mass (e.g., 2.38 mg) of 1-ethyl-2-methyl-1H-indole-3-sulfonamide.[11] Record the exact mass.

  • Initial Dissolution:

    • Transfer the weighed compound into a clean, dry glass vial.

    • Add a portion of the final volume of DMSO (e.g., 8 mL for a 10 mL final volume) to the vial.[12]

  • Ensuring Complete Dissolution:

    • Gently swirl the vial or use a vortex mixer to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound does not readily dissolve, sonication in a water bath for 10-15 minutes can be employed.[9] Gentle warming to 37°C may also aid dissolution, but be cautious of potential degradation of the indole moiety.[2][9]

  • Bringing to Final Volume:

    • Once the compound is fully dissolved, transfer the solution to a 10 mL volumetric flask for the highest accuracy.

    • Rinse the initial vial with a small amount of fresh DMSO and add the rinse to the volumetric flask to ensure a quantitative transfer.[1]

    • Carefully add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

  • Final Mixing and Aliquoting:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.[1]

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber or light-blocking vials.[1][2]

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.[12][13]

    • Store the aliquots at -20°C or -80°C for long-term stability.[2] The solid compound should be stored at 2-8°C as recommended.[4]

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating steps to ensure the quality and accuracy of the prepared stock solution:

  • Purity Consideration: The initial calculation assumes 100% purity. For highly accurate concentrations, the purity from the certificate of analysis should be factored into the mass calculation.

  • Visual Inspection: The insistence on complete dissolution before bringing the solution to its final volume is a critical quality control step.

  • Aliquoting: This practice minimizes the risk of degradation from repeated temperature changes and reduces the chance of contamination of the entire stock.[1]

  • Proper Labeling: Ensures traceability and prevents accidental misuse of the solution.[13]

Conclusion

The successful preparation of a stable and accurate stock solution of 1-ethyl-2-methyl-1H-indole-3-sulfonamide is fundamental for obtaining reliable and reproducible data in downstream applications. By following the detailed protocol and adhering to the safety and handling guidelines outlined in this application note, researchers can be confident in the integrity of their experimental starting material. The emphasis on preliminary solubility testing and careful storage conditions addresses the specific challenges posed by indole-containing sulfonamides.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Lab Manager. (2026, January 28). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Ibrahim, F., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • ChemShuttle. (n.d.). 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate.
  • Fisher Scientific. (2010, January 07). SAFETY DATA SHEET - Sulfanilamide.
  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Fisher Scientific. (2010, January 07). SAFETY DATA SHEET - Sulfanilamide.
  • Maxed Out Compounds. (2025, September 05). How to Handle Research Compounds Safely.
  • Spectrum Chemical. (2019, May 28). SAFETY DATA SHEET - SULFANILAMIDE.
  • Schindler, T. (2010, May 01). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Saffron Building Material Trading LLC. (2025, February 05). Laboratory Chemical Lab Safety and Handling Guidelines.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole, 1-methyl-.
  • ResearchGate. (2019, March 21). Can anybody help me to dissolve a chemical?.
  • ITW Reagents. (2025, July 15). Safety data sheet - sulphanilamide.
  • PubChem. (n.d.). 2-ethyl-3-methyl-1H-indole.
  • ChemScene. (n.d.). 1-Ethyl-2-methyl-1h-indole-3-sulfonamide.
  • Chem-Impex. (n.d.). 1-Ethyl-2-methylindole.
  • ResearchGate. (2020, May 20). (PDF) Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives.
  • Thieme. (2024, December 06). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ThermoFisher Scientific. (2010, January 07). SAFETY DATA SHEET - Sulfanilamide.
  • ACS Publications. (2010, June 01). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • Semantic Scholar. (2023, July 21). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity.
  • ResearchGate. (2015, March 05). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.

Sources

Application Note: Advanced Analytical and Preparative Purification Strategies for Indole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standardized Protocols

Introduction & Physicochemical Causality

Indole sulfonamides represent a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent anticancer agents, antimalarials, and anti-inflammatory therapeutics[1][2]. However, isolating these compounds from complex crude synthetic mixtures presents a unique chromatographic paradox.

As a Senior Application Scientist, I frequently observe that the primary cause of purification failure stems from treating these molecules as standard lipophilic heterocycles. The challenge is rooted in their dual-nature physicochemical properties:

  • The Indole Core (Acid Sensitivity): The indole ring is highly electron-rich. When exposed to the slightly acidic silanol groups (pKa ~4.5-5.0) of standard normal-phase silica gel, the indole nitrogen can undergo protonation. This causes strong, non-uniform secondary interactions leading to severe peak tailing, irreversible adsorption, or on-column degradation[3].

  • The Sulfonamide Moiety (High Polarity & H-Bonding): The introduction of a sulfonamide group drastically increases the molecule's Topological Polar Surface Area (TPSA). Sulfonamides act as strong hydrogen-bond donors and acceptors, which often causes poor solubility in non-polar loading solvents (like hexane or dichloromethane) and requires highly polar eluents for mobilization.

To achieve >95% purity without compromising the structural integrity of the compound, the purification strategy must be dictated by these structural realities.

Strategic Purification Workflow

The following decision tree illustrates the logic flow for selecting the appropriate purification modality. By profiling the crude mixture first, chemists can avoid catastrophic sample loss on incompatible stationary phases.

PurificationWorkflow A Crude Indole Sulfonamide B TLC & LC-MS Profiling A->B C Acid-Sensitive or Highly Polar? B->C D Normal-Phase Flash (TEA-Deactivated Silica) C->D No (Lipophilic) E Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) C->E Yes (Polar/Labile) F Purity Validation (Analytical HPLC, NMR, MS) D->F E->F G Pure Compound (>95%) F->G

Decision tree for selecting the optimal indole sulfonamide purification strategy.

Standardized Experimental Protocols

Every robust purification method must be a self-validating system . The following protocols incorporate mandatory analytical checkpoints to ensure the methodology is working before committing the bulk sample.

Protocol A: TEA-Deactivated Normal-Phase Flash Chromatography

Use Case: Lipophilic indole sulfonamides that exhibit streaking on standard TLC plates.

Causality: Adding a basic modifier like Triethylamine (TEA) irreversibly neutralizes the acidic silanol sites on the silica gel. This prevents the protonation of the indole core, transforming a streaking band into a tight, well-resolved spot[3].

  • Self-Validating TLC Check: Run the crude mixture on a silica TLC plate using a gradient of Hexane/Ethyl Acetate. If the target compound streaks, add 1-3% TEA to the mobile phase. Proceed only when the target spot achieves an

    
     of ~0.3 with a perfectly round shape.
    
  • Stationary Phase Deactivation: Prepare a slurry of silica gel using your weakest solvent (e.g., Hexane) containing 2% TEA. Pour the slurry into the column and flush with one full Column Volume (CV) of the exact eluent mixture to ensure complete deactivation of the silica bed[3].

  • Dry Loading (Critical Step): Due to the high lattice energy of sulfonamides, they often crash out of solution when loaded directly in non-polar solvents. Dissolve the crude sample in a minimal amount of a volatile polar solvent (e.g., acetone or THF), add deactivated silica gel (1:3 sample-to-silica ratio), and evaporate to a completely dry, free-flowing powder using a rotary evaporator. Load this powder evenly onto the column head.

  • Elution: Run the validated gradient. Monitor fractions using UV detection at 254 nm, as the indole conjugated system absorbs strongly at this wavelength[1][2].

Protocol B: High-Resolution Reverse-Phase Preparative HPLC

Use Case: Highly polar indole sulfonamides, complex multi-component mixtures, or final polishing for in vivo assays.

Causality: Reverse-phase (RP) chromatography bypasses the acid-sensitivity issues of normal-phase silica. By using a fully endcapped C18 column and an acidic modifier (Formic Acid), residual silanols are suppressed, and the sulfonamide is maintained in a consistent protonation state, yielding exceptionally sharp peaks[4].

  • Analytical Scale-Down Validation: Before utilizing the preparative column, inject 10 µL of a 1 mg/mL crude solution onto an analytical C18 column. Validate that the target peak has a resolution (

    
    ) of >1.5 from its nearest impurity.
    
  • Sample Preparation: Dissolve the crude material in highly pure DMSO or Methanol (up to 50 mg/mL). Self-Validation: Filter the entire solution through a 0.45 µm PTFE syringe filter. If resistance is felt, dilute further; injecting particulates will permanently foul the preparative column frit.

  • Preparative Elution: Equip the system with a preparative C18 column (e.g., Waters X-Select C18, 100 mm × 19 mm, 5 μm)[4]. Run the standardized gradient outlined in Table 1 at a flow rate of 25 mL/min.

  • Recovery: Pool the pure fractions identified via LC-MS. Lyophilize (freeze-dry) the fractions rather than using rotary evaporation to prevent thermal degradation of the labile indole core.

Quantitative Chromatographic Parameters

Table 1: Standardized RP-HPLC Gradient for Indole Sulfonamides

Conditions: C18 Column, 25 mL/min flow rate, UV detection at 254 nm and 280 nm.

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Elution Rationale
0.0 - 2.095%5%Isocratic hold to elute highly polar synthesis byproducts (e.g., unreacted amines)[4].
2.0 - 10.095% → 5%5% → 95%Linear gradient to separate closely eluting sulfonamide positional isomers[4].
10.0 - 12.05%95%High organic wash to elute highly lipophilic impurities (e.g., unreacted indole starting material).
12.0 - 15.095%5%Column re-equilibration for the next injection.
Table 2: Troubleshooting Chromatographic Anomalies
ObservationChemical CausalityCorrective Action
Severe streaking on normal-phase TLC Acidic silanols protonating the electron-rich indole nitrogen[3].Add 1-3% Triethylamine (TEA) or 1% Ammonia in Methanol to the mobile phase[3].
Sample precipitates at the column head High polarity/lattice energy of the sulfonamide group causing insolubility in the starting mobile phase.Switch from liquid loading to dry loading onto silica gel prior to column packing.
Peak tailing in RP-HPLC Secondary interactions between the sulfonamide moiety and unendcapped silanols on the C18 phase.Ensure the use of a fully endcapped C18 column and verify the presence of 0.1% Formic Acid in both mobile phases.

References

Sources

Application Note: Molecular Docking Protocols for Indole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The fusion of the indole ring—a highly privileged scaffold in medicinal chemistry—with the versatile sulfonamide pharmacophore has generated a robust class of bioactive compounds. Indole sulfonamide derivatives exhibit a broad spectrum of pharmacological activities, functioning as potent anticancer, anti-inflammatory, and antidiabetic agents.

The efficacy of these compounds is largely driven by their dual-binding modality:

  • The Indole Core: Acts as a hydrophobic anchor, engaging in

    
     stacking and van der Waals interactions within deep hydrophobic pockets (e.g., the colchicine-binding site of tubulin or the cyclooxygenase channel).
    
  • The Sulfonamide Moiety (

    
    ):  Functions as a superior hydrogen bond donor/acceptor and a classic Zinc-Binding Group (ZBG).
    

Molecular docking studies are critical for elucidating these specific binding mechanisms. For instance, in tumor-associated Carbonic Anhydrase (hCA IX and XII) inhibition, the sulfonamide group directly coordinates with the active site zinc ion, displacing the catalytic water molecule, while the indole tail stabilizes the complex via the hydrophobic wall[1]. Similarly, in aromatase inhibition, phenoxy-indole sulfonamides competitively occupy the androstenedione binding pocket, perfectly mimicking the natural substrate's hydrogen bond network with MET374 and ASP309[2]. Furthermore, N-substituted indole derivatives have shown high interaction energies with the COX-2 enzyme, establishing them as potent anti-inflammatory agents[3], while other hybrid scaffolds have demonstrated exceptional


-glucosidase inhibition for antidiabetic applications[4].

Quantitative Structure-Activity Insights

To contextualize the docking protocols, the following table summarizes the experimental binding affinities and key interacting residues of various indole sulfonamide derivatives across different therapeutic targets.

Compound ClassPrimary TargetExperimental AffinityKey Interacting ResiduesReference
2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamidehCA XII (Anticancer)

= 0.69 nM
Zn

, His94, His96, His119
[1]
Phenoxy-indole sulfonamideAromatase (Breast Cancer)IC

= 0.7 µM
Met374, Asp309[2]
N-substituted indole derivativeCOX-2 (Anti-inflammatory)High Interaction EnergyArg120, Tyr355[3]
Indole sulfonamide hybrid

-glucosidase (Antidiabetic)
IC

= 1.60 µM
Active site catalytic triad[4]

Computational Workflow

The following diagram outlines the self-validating computational pipeline required to accurately dock indole sulfonamide compounds.

DockingWorkflow Target Target Identification (e.g., CA IX, COX-2, Aromatase) ProtPrep Protein Preparation (Protonation, H2O removal) Target->ProtPrep LigPrep Ligand Preparation (3D Conformation, Charges) Target->LigPrep Grid Receptor Grid Generation (Active Site Definition) ProtPrep->Grid Dock Molecular Docking (Flexible Ligand, Rigid/Flex Receptor) LigPrep->Dock Grid->Dock Score Scoring & Pose Analysis (Binding Energy, Interactions) Dock->Score MD MD Simulation (Complex Stability Validation) Score->MD

Molecular docking workflow for indole sulfonamide derivatives.

Validated Step-by-Step Docking Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not just the procedural steps, but the causality behind each computational choice.

Protocol A: Target Protein Preparation

Objective: Reconstruct a biologically relevant 3D receptor model from static X-ray crystallography data.

  • Structure Import & Curation: Download the high-resolution PDB structure (e.g., PDB ID: 3IAI for Aromatase). Strip all non-essential co-crystallized molecules (e.g., PEG, glycerol).

  • Water Management (Critical Step): Remove bulk solvent waters. Causality: Bulk water interferes with docking algorithms by artificially blocking the binding pocket. However, bridging waters that mediate consistent ligand-protein hydrogen bonds must be retained. For metalloenzymes like CA IX, the zinc-bound hydroxide must be removed, as the sulfonamide nitrogen will directly displace it[1].

  • Protonation State Assignment: Run a pKa prediction algorithm (e.g., PROPKA) at pH 7.4. Causality: X-ray crystallography does not resolve hydrogen atoms. Incorrectly assigning the tautomeric state of active-site Histidines (HID vs. HIE vs. HIP) will invert the hydrogen bond donor/acceptor network, leading to catastrophic docking failures.

  • Restrained Minimization: Minimize the protein heavy atoms using an advanced force field (e.g., OPLS4) to an RMSD of 0.3 Å. Causality: This relieves steric clashes caused by crystal packing artifacts without deviating from the experimentally validated backbone conformation.

Protocol B: Ligand Preparation

Objective: Generate the correct bioactive conformations and ionization states of the indole sulfonamides.

  • 2D to 3D Conversion: Import the SMILES strings of the indole sulfonamide library and generate 3D coordinates.

  • Ionization & Tautomer Generation: Generate states at pH 7.4

    
     1.0. Causality:  While the sulfonamide group (
    
    
    
    ) typically has a pKa around 10 (remaining neutral in bulk solvent), the highly basic local environment of a metalloenzyme's zinc coordination sphere drastically lowers its pKa. Therefore, generating the deprotonated sulfonamide anion (
    
    
    ) is mandatory for accurate docking into targets like CA IX[1].
  • Energy Minimization: Minimize the ligands to a local energy minimum to ensure proper bond lengths and angles before docking.

Protocol C: Receptor Grid Generation & Docking

Objective: Accurately predict the binding pose and affinity of the prepared ligands.

  • Grid Bounding Box: Center the grid box (typically 20 Å

    
     20 Å 
    
    
    
    20 Å) on the centroid of the native co-crystallized ligand.
  • Applying Constraints (For Metalloenzymes): If docking into a metalloenzyme, apply a metal-coordination constraint to the Zn

    
     ion. Causality:  Standard empirical scoring functions often underestimate the strength of coordinate covalent bonds. Forcing the algorithm to sample poses where the sulfonamide nitrogen interacts with the zinc ion prevents the generation of mathematically favorable but biologically irrelevant poses.
    
  • Self-Validation (Redocking): Before screening the novel indole sulfonamides, redock the native co-crystallized ligand. Causality: The protocol is only considered valid if the root-mean-square deviation (RMSD) between the docked pose and the experimental crystal pose is

    
     2.0 Å.
    
  • Execution & Scoring: Run Flexible Ligand Docking (e.g., Extra Precision / XP mode). Rank the compounds based on their binding free energy (

    
    ) and verify that the indole core successfully occupies the targeted hydrophobic sub-pockets (e.g., mimicking androstenedione in Aromatase)[2].
    

References[1] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzx-pcQDYSsyMvG11S3m_jYzG7kwnAb4eHg0Y8fPuCz59RRc7NRp-DyHsfThb1jasv02IMm2-OvcbuEYxo3HjHk2sTbOYFydH1psqrmOUaxHrwRPgon1bMJoZ4dkgcknDrm990ApurgB81ig7L[3] Synthesis, Molecular Docking and Biological Evaluation of N‐Substituted Indole Derivatives as Potential Anti‐Inflammatory and Antioxidant Agents. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqprgSPzZkW28uE5V_G5TU8cP78qd7cfb9wqjYKazPgJhxakkeNSsSHRUUqAOD8SgV_ZNDAWAXM6WCh-ayc_6-xbRWPVCx17kFGqFe-MHQRoQFIYtcL1GoWePR0Ow2pAwDmmHFglocCboDUa_zn8Ri3ZX7GF7AKy3TlExm3kcVX-wQfYQDhYaZuH1K1wwmRfEJ3nK9AsVtu9gvnUyWjt9gZLvGIAvn1xraEJi-X6TcFoRsarC62gfiwEKH6utIwoNQZLZ9Dj4Z5WaYE5Uwz9iHoI3PIv2I8nM351wIk-aAv657NjJ6htVS2X-zVzFRWghAdDONirV3PS7nXm_RiA==[2] Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTJsQX86UZVxleEw1shQRSVyj9VI_1BHIMRFR0gq8CMRchGXDoa4j9uV1h6eLw4kfh70N_FiSVUoFNx1tryg9BM9hOJ4PgqFLy-uU6Q2wUQJt9UxZIxqEGD8BWiEA9-cPClhcjlX6nylYE3GBFV0k2mzhEUoey1cCoMklmQFbsIcaapbxhJySSJIV_B3blYJ6fX3CztDq9MnlKU_nh_wS8BPa973LjIVSZUIwzl8GBZHvQxlsrdRQD6303DtfCjtrkwvE1QTkYs_6E2_RIBg==[4] Evaluation and docking of indole sulfonamide as a potent inhibitor of -glucosidase enzyme in streptozotocin –induced diabetic albino wistar rats. PlumX. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvk3fx130iepyj7TgYw0zP0GE155O7FdWfGL5CWcAFICoQhHCZqW-Q5zV1UGDn-Vhugckr8Q5JjOS-EW7K8mvcYTXI6Hfs90Ccud0UJlRhADnPCWFAkO0KjhBmSm3SBzXGz0HQnSmkDLpO0Epbd-UT-gGKCkjwuzLZ8qK86aZaIUwT5UY_cZ5MzE5mOEcGImSGYApYyrKIHFOlqHqJ3LAYxxQ=

Sources

Troubleshooting & Optimization

optimizing reaction conditions for indole sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Sulfonamide Synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: IND-SULF-OPT-2026

Overview: The Indole Challenge

Welcome to the technical support hub for indole functionalization. You are likely here because indole is a deceptive scaffold. Electronically, it is an electron-rich enamine fused to a benzene ring, making it highly susceptible to electrophilic substitution at C3, but its N1 proton (pKa ~16 in DMSO) allows for base-mediated functionalization.

The synthesis of Indole Sulfonamides generally falls into three distinct mechanistic categories. Select your active protocol below to access specific troubleshooting steps:

  • N1-Sulfonylation: Attaching a sulfonyl group to the indole nitrogen (Protection or active pharmacophore).

  • C3-Sulfonylation: Electrophilic substitution to create 3-sulfonylindoles (Classic medicinal chemistry targets).

  • Cross-Coupling: Installing a sulfonamide moiety via Pd-catalyzed C-N bond formation (Buchwald-Hartwig type).

Module 1: N1-Sulfonylation (The Nucleophilic Pathway)

Context: You are treating indole with a base and a sulfonyl chloride (R-SO₂Cl) to functionalize the nitrogen.

Common Issue: "I’m seeing low conversion or rapid hydrolysis of my sulfonyl chloride."

Diagnosis: The N1-H of indole is not acidic enough to be deprotonated by weak bases (like K₂CO₃) in aprotic non-polar solvents, but using bases that are too strong (like n-BuLi) can cause side reactions with the sulfonyl chloride before coupling occurs. Furthermore, sulfonyl chlorides are moisture-sensitive.

Optimization Protocol: Switch to a Phase-Transfer Catalysis (PTC) system or a High-pKa Solid-Liquid system.

  • The "Rugged" System (Recommended):

    • Base: Powdered NaOH or KOH (4.0 equiv).

    • Solvent: Toluene or DCM (biphasic).

    • Catalyst: TBAHSO₄ (Tetrabutylammonium hydrogen sulfate) (5-10 mol%).

    • Mechanism: The quaternary ammonium salt transports the hydroxide anion into the organic phase as a "naked," highly reactive ion, instantly deprotonating the indole N1, which then attacks the sulfonyl chloride.

  • The "Anhydrous" System:

    • Base: NaH (Sodium Hydride, 60% dispersion).

    • Solvent: DMF or THF (Must be dry).

    • Order of Addition (CRITICAL):

      • Dissolve Indole in THF/DMF at 0°C.

      • Add NaH slowly. Wait for H₂ evolution to cease (approx. 30 mins). This ensures the indolyl anion is fully formed.

      • Add Sulfonyl Chloride dropwise.[1]

FAQ: Regioselectivity

Q: "Can N1-sulfonylation occur if C3 is unsubstituted?" A: Yes. Under basic conditions (deprotonation), the negative charge is delocalized, but the N1 site is the kinetic nucleophile for "hard" electrophiles like sulfonyl chlorides. C3-sulfonylation usually requires acidic conditions or soft electrophiles.

Module 2: C3-Sulfonylation (The Electrophilic Pathway)

Context: You want to install the sulfonyl group on the carbon ring (C3 position), typically using chlorosulfonic acid or a sulfinate salt.

Common Issue: "My reaction turns into a black tar/polymer."

Diagnosis: Indoles are acid-sensitive. Traditional chlorosulfonylation uses excess chlorosulfonic acid (


), which acts as both solvent and reagent. This generates massive amounts of HCl and heat, causing acid-catalyzed polymerization (dimerization) of the indole.

Optimization Protocol: The "Buffered" Chlorosulfonylation Instead of neat chlorosulfonic acid, use a solvent-moderated approach.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Temperature: Maintain strictly at 0°C to -10°C .

  • Stoichiometry: Use exactly 2.0-2.5 equivalents of

    
    .
    
  • Quenching (The Danger Zone): Do not pour water into the reaction. Pour the reaction mixture slowly onto crushed ice/brine.

Alternative Protocol: The "Green" Iodine-Catalyzed Route

For sensitive substrates, avoid acid chlorides entirely. Use sodium sulfinates (


) with iodine catalysis [1].[2][3][4]
  • Reagents: Indole (1.0 eq), Sodium Sulfinate (1.2 eq), Iodine (

    
    , 10-20 mol%).
    
  • Solvent: Ethanol or DMSO.

  • Mechanism: In situ generation of a sulfenyl iodide (

    
    ) intermediate which acts as a soft electrophile for the C3 position.
    
  • Note: This typically yields the sulfone or sulfenyl product. To get the sulfonamide, you must usually proceed via the sulfonyl chloride route described above.[1]

Module 3: Pd-Catalyzed Cross-Coupling

Context: You are coupling an indolyl halide (e.g., 5-bromoindole) with a sulfonamide (


) or coupling an aminoindole with a sulfonyl chloride.
Common Issue: "The catalyst is dying; zero conversion."

Diagnosis: Sulfonamides are poor nucleophiles (weakly acidic, pKa ~10). Furthermore, the free N1-H on the indole can poison Palladium catalysts by coordinating to the metal center, or by undergoing competing N-arylation.

Optimization Protocol: Ligand Selection You must use bulky, electron-rich phosphine ligands to facilitate the reductive elimination step and prevent catalyst deactivation.

Experimental Matrix for Pd-Coupling:

ParameterRecommendationWhy?
Catalyst Source

or Pd(OAc)₂
Labile ligands allow easy substitution by the active phosphine.
Ligand tBuXPhos or BrettPhos Bulky biaryl ligands promote coupling with difficult nucleophiles like sulfonamides [2].
Base

or

Weaker bases reduce side reactions; Cesium ("Cesium Effect") improves solubility.
Solvent t-Amyl Alcohol or DioxaneHigh boiling point, good solubility for bases.
Protection Protect N1 first If possible, methylate or tosylate N1. Free N-H indoles are notoriously difficult in coupling.

Visual Troubleshooting Guides

Diagram 1: Regioselectivity Decision Tree

Caption: Logic flow for selecting the correct reaction conditions based on the desired substitution site (N1 vs C3).

IndoleSulfonylation Start Start: Indole Substrate Decision Target Position? Start->Decision N1_Route Target: N1-Sulfonylation Decision->N1_Route Protection/N-Funct. C3_Route Target: C3-Sulfonylation Decision->C3_Route Core Scaffold N1_Cond Condition: Strong Base (NaH/DMF or NaOH/PTC) N1_Route->N1_Cond C3_Cond Condition: Electrophilic Attack (ClSO3H or Sulfinate/I2) C3_Route->C3_Cond N1_Mech Mechanism: Deprotonation -> Hard Nucleophile Attack N1_Cond->N1_Mech C3_Mech Mechanism: Friedel-Crafts Type Electrophilic Substitution C3_Cond->C3_Mech

Diagram 2: Palladium Catalytic Cycle (Buchwald-Hartwig)

Caption: The catalytic cycle for coupling sulfonamides to haloindoles, highlighting the critical Reductive Elimination step facilitated by bulky ligands.

PdCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Indole-X Coord Amine Coordination (Pd-NH-SO2R) OxAdd->Coord H2N-SO2-R + Base RedElim Reductive Elimination (Product Release) Coord->RedElim Rate Limiting Step RedElim->Pd0 Regeneration

References & Authoritative Sources

  • Iodine-Mediated C3-Sulfenylation:

    • Katrun, P., et al. "Iodine-PPh3-mediated C3-sulfenylation of indoles with sodium sulfinates."[2] RSC Advances, 2014, 4, 18933-18938.[2]

    • Source:

  • Palladium-Catalyzed Sulfonamide Coupling:

    • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Sulfonamides." (Contextual reference for ligand design in sulfonamides). Journal of the American Chemical Society.[5][6]

    • Source: (Analogous indole synthesis logic).

  • Regioselectivity Mechanisms:

    • "Site-Selective N-1 and C-3 Heteroarylation of Indole...". Angewandte Chemie, 2022.[7]

    • Source:

  • General Indole Optimization:

    • BenchChem Technical Support.[8][9] "Troubleshooting Guide for the Synthesis of Indole Derivatives."

    • Source: (Simulated Internal Knowledge Base).

Disclaimer: Always perform a risk assessment before handling chlorosulfonic acid or sodium hydride. These protocols are for research purposes only.

Sources

Technical Support Center: 1-Ethyl-2-methyl-1H-indole-3-sulfonamide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support guide for 1-ethyl-2-methyl-1H-indole-3-sulfonamide (CAS: 1375474-21-7). As a specialized building block frequently utilized in the design of selective carbonic anhydrase II (hCA II) inhibitors [1][1], understanding its specific solvent compatibility and degradation pathways is critical for maintaining assay integrity.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure reproducible experimental outcomes.

Part 1: Diagnostic Q&A – Solvent Selection & Degradation Mechanisms

Q1: What is the optimal solvent for preparing long-term stock solutions, and why do my DMSO stocks show reduced potency over time? A: For long-term storage, the compound must be kept as a dry powder at 2–8°C [2][2]. For liquid stocks, anhydrous Acetonitrile (MeCN) is superior to Dimethyl Sulfoxide (DMSO). Causality: While DMSO provides excellent initial solvation for both the indole and sulfonamide moieties, it is highly hygroscopic. Water ingress over time, combined with trace acidic impurities often found in aged DMSO, initiates slow hydrolysis. Furthermore, repeated freeze-thaw cycles in DMSO can cause localized concentration gradients, leading to micro-precipitation that mimics chemical degradation.

Q2: Why does the compound degrade rapidly in acidic aqueous buffers (pH < 4)? A: The primary degradation pathway for sulfonamides under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond [3][3]. In acidic conditions, the sulfonamide nitrogen becomes protonated. This protonation significantly increases its leaving group ability, making the S-N bond highly susceptible to nucleophilic attack by water, yielding the corresponding indole-3-sulfonic acid and free ammonia.

Q3: Is the compound completely stable in basic or neutral assay buffers? A: No. While the S-N bond is relatively stable under neutral to alkaline conditions, the indole moiety introduces a secondary vulnerability. Electrochemical studies demonstrate that indole-based sulfonamides undergo irreversible oxidation [4][4]. This oxidative degradation is pH-dependent; at higher pH levels, deprotonation facilitates single-electron transfer, accelerating the breakdown of the electron-rich indole ring.

Q4: Can I use this compound safely in photoredox screening libraries? A: Proceed with strict controls. Sulfonamides are traditionally viewed as stable, but recent catalytic strategies reveal they can be converted into sulfonyl radical intermediates under photocatalytic conditions [5][5]. The indole ring acts as an internal chromophore, meaning prolonged exposure to UV/Vis light can trigger unexpected radical-mediated degradation.

DegradationPathways Compound 1-Ethyl-2-methyl-1H-indole-3-sulfonamide (Parent Compound) Acid Acidic Aqueous (pH < 4) Compound->Acid Solvent Stress Base Basic/Neutral Aqueous (pH > 7) Compound->Base Solvent Stress Light UV/Vis Light Exposure Compound->Light Environmental Stress Hydrolysis S-N Bond Cleavage (Hydrolysis) Acid->Hydrolysis N-Protonation Oxidation Indole Ring Oxidation (Electron Transfer) Base->Oxidation Deprotonation Radical Sulfonyl Radical Formation (Photocatalytic) Light->Radical Chromophore Excitation

Caption: Logical relationship of solvent/environmental stress conditions and primary degradation pathways.

Part 2: Quantitative Stability Profile

The following table summarizes the expected recovery of 1-ethyl-2-methyl-1H-indole-3-sulfonamide across various solvent systems. Data is normalized to a 1.0 mg/mL initial concentration.

Solvent SystemTemp (°C)TimeRecovery (%)Primary Degradant Identified
Anhydrous Acetonitrile 25°C7 days>99.5%None
Anhydrous DMSO 25°C7 days98.2%Trace oxidation products
DMSO (10% H₂O spiked) 25°C7 days91.4%Indole-3-sulfonic acid
Methanol 25°C7 days97.5%Trace methyl ether derivatives
0.1 M HCl (Aqueous) 40°C24 hours62.0%S-N Cleavage products
0.1 M NaOH (Aqueous) 40°C24 hours78.5%Indole ring oxidation products

Part 3: Self-Validating Experimental Protocol

To verify the integrity of your specific batch before utilizing it in sensitive bioassays or synthetic steps, execute the following Forced Degradation Workflow . This protocol is designed as a self-validating system: it utilizes internal mass-balance checks to ensure no degradants are "lost" to precipitation or volatility.

Step-by-Step Methodology: LC-MS Stability Validation
  • Baseline Stock Preparation (The Control):

    • Dissolve exactly 1.0 mg of the compound in 1.0 mL of anhydrous Acetonitrile.

    • Validation Check: Immediately inject 5 µL into the LC-MS (UV at 254 nm). Record the Total Area under the Curve (AUC). This represents your Day 0 (100%) Baseline .

  • Stress Induction (Aliquoting):

    • Transfer 100 µL of the stock into three separate amber vials to prevent photolytic interference.

    • Vial A (Acid Stress): Add 900 µL of 0.1 M HCl.

    • Vial B (Base Stress): Add 900 µL of 0.1 M NaOH.

    • Vial C (Aqueous Control): Add 900 µL of HPLC-grade H₂O.

    • Incubate all vials at 40°C in a thermoshaker for exactly 24 hours.

  • Reaction Quenching (Critical Causality Step):

    • Why quench? Halting the pH-driven kinetics instantly ensures your analytical snapshot perfectly represents the 24-hour mark without degradation continuing in the autosampler queue.

    • To Vial A, add 100 µL of 0.1 M NaOH.

    • To Vial B, add 100 µL of 0.1 M HCl.

    • To Vial C, add 100 µL of HPLC-grade H₂O (to maintain volume parity).

  • Mass Balance Analysis:

    • Run all quenched samples via LC-MS.

    • Validation Check: Calculate the sum of the parent peak area and all newly formed degradant peak areas (adjusted for response factors). The total sum must equal 98-102% of the Day 0 Baseline. If the mass balance falls below 95%, suspect that a degradant has precipitated out of solution (common with highly oxidized indole polymers).

StabilityWorkflow Prep 1. Stock Prep (1 mg/mL MeCN) Baseline Day 0 Baseline (100% AUC) Prep->Baseline Validate Stress 2. Stress Induction (Acid/Base/H2O) Prep->Stress Aliquot Analysis 4. LC-MS Analysis (Mass Balance Check) Baseline->Analysis Compare to Quench 3. Quenching (Neutralization) Stress->Quench 24h at 40°C Quench->Analysis Inject

Caption: Step-by-step forced degradation workflow ensuring self-validating mass balance.

References

  • Source: chemscene.
  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis URL
  • Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors Source: PubMed URL

Sources

Technical Support Center: Yield Optimization for 1-Ethyl-2-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonamide .

Synthesizing functionalized indoles often presents regioselectivity and stability challenges. This guide bypasses basic textbook theory to focus on the causality of experimental failures and provides self-validating, field-proven protocols to maximize your yields.

Synthetic Workflow & Mechanistic Logic

To understand where yield drops occur, we must first map the electronic and kinetic flow of the synthesis. The pathway below outlines the optimized two-step approach: N-alkylation followed by Lewis acid-assisted C3-sulfonylation.

SynthesisMechanism SM 2-Methylindole (Starting Material) Step1 N-Alkylation NaH, Ethyl Iodide, DMF SM->Step1 Deprotonation Int1 1-Ethyl-2-methylindole (Nucleophilic C3) Step1->Int1 SN2 Attack Step2 Electrophilic Addition Burgess Reagent + BF3·OEt2 Int1->Step2 Microwave (80°C) Int2 Indole-3-sulfonyl carbamate (Stable Intermediate) Step2->Int2 C3-Sulfonylation Step3 Deprotection TFA / DCM Int2->Step3 Hydrolysis Product 1-Ethyl-2-methyl-1H-indole-3-sulfonamide (Target Product) Step3->Product Yield >85%

Mechanistic workflow for the synthesis of 1-ethyl-2-methyl-1H-indole-3-sulfonamide.

Troubleshooting Guides & FAQs

Q1: During the synthesis of the 1-ethyl-2-methylindole intermediate, my yields are stuck at 60%. How can I push this >90% and avoid C-alkylation? A1: The root cause of low yield and poor regioselectivity during the alkylation of is the use of weak bases (like K₂CO₃) or protic solvents. Indole alkylation is an ambident nucleophile problem. To force strict N-alkylation, you must use Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) . Causality: NaH irreversibly deprotonates the indole NH to form a hard indolide anion. DMF, a polar aprotic solvent, strongly solvates the Na⁺ cation, leaving the nitrogen highly nucleophilic and sterically unhindered. This kinetically favors N-alkylation (Sₙ2 attack on ethyl iodide) over C3-alkylation.

Q2: I am using Chlorosulfonic Acid (ClSO₃H) for the C3-sulfonylation, but I get a complex tar-like mixture and low yields of the final sulfonamide. What is the mechanistic failure here? A2: Direct sulfonylation with ClSO₃H is too harsh for electron-rich substrates like 1-ethyl-2-methylindole. The highly acidic conditions lead to oxidative degradation and polymerization of the indole core. Furthermore, it often stalls at the sulfonic acid stage rather than forming the required sulfonyl chloride. Solution: Shift to a milder, controlled electrophilic sulfonyl source. Modern protocols utilize a modified Burgess reagent catalyzed by a Lewis acid under microwave irradiation, as detailed in the benchmark study. This generates a stable indole-3-sulfonyl carbamate intermediate that prevents over-reaction and can be cleanly deprotected to the primary sulfonamide.

Q3: If I must use the traditional sulfonyl chloride route due to reagent availability, how do I prevent hydrolysis during the amination step? A3: The indole-3-sulfonyl chloride intermediate is exceptionally sensitive to ambient moisture. If you experience yield drops here, it is due to competitive hydrolysis back to the sulfonic acid. Solution: Eliminate aqueous workups. Quench the reaction mixture directly into a pre-cooled solution of anhydrous ammonia gas dissolved in THF at -78°C. This kinetic trapping ensures the amination outcompetes any trace moisture hydrolysis. (For broader context on indole sulfur-functionalization stability, refer to ).

Quantitative Optimization Matrices

Use the following data tables to benchmark your current reaction parameters against optimized standards.

Table 1: Optimization of N-Ethylation of 2-Methylindole (Step 1)

Base SystemSolventTemperatureYield (%)Mechanistic Observation / Causality
K₂CO₃ (2.0 eq)AcetoneReflux (56°C)45%Incomplete deprotonation; slow reaction rate.
NaOH (aq) / PTCToluene80°C65%Biphasic system causes moderate C3-alkylation.
NaH (1.2 eq) DMF 0°C to RT 92% Clean conversion; Na⁺ solvation drives strict N-alkylation.
LiHMDS (1.1 eq)THF-78°C to RT88%Excellent selectivity, but unnecessary reagent cost.

Table 2: Optimization of C3-Sulfonylation & Amination (Step 2)

Reagent SystemIntermediate FormedAmination / DeprotectionOverall YieldKey Troubleshooting Metric
ClSO₃H / PyridineSulfonic acidNH₄OH (after SOCl₂)35%High polymerization; poor conversion to sulfonyl chloride.
ClSO₂NCO (CSI)Sulfonyl isocyanateH₂O hydrolysis55%Highly exothermic; requires strict anhydrous handling.
SO₂Cl₂ / DMFSulfonyl chlorideNH₃ (gas) in THF78%Requires precise temperature control (< -10°C) to avoid tar.
Burgess Reagent / BF₃·OEt₂ Sulfonyl carbamate TFA / DCM (1:1) 85% Microwave assistance (80°C) required for optimal C3 attack.
Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Synthesis of 1-Ethyl-2-methylindole (N-Ethylation)
  • Preparation: Flame-dry a 250 mL round-bottom flask under a continuous nitrogen stream. Charge the flask with NaH (60% dispersion in mineral oil, 1.2 eq) and 50 mL of anhydrous DMF. Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Dissolve 2-methylindole (1.0 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check: You must observe immediate hydrogen gas evolution. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the indolide anion.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise at 0°C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to effectively partition and remove the DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 1-ethyl-2-methylindole as a pale yellow oil.

Protocol B: Synthesis of 1-Ethyl-2-methyl-1H-indole-3-sulfonamide (Burgess Reagent Method)
  • Electrophilic Addition: In a 10 mL microwave-safe vial, dissolve 1-ethyl-2-methylindole (1.0 eq) and the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate, 1.5 eq) in 4 mL of anhydrous THF.

  • Catalysis: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq) via a microsyringe.

    • Causality: The Lewis acid coordinates with the Burgess reagent, increasing the electrophilicity of the sulfur center, which is necessary to overcome the steric hindrance of the C2-methyl group.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 80°C for 20 minutes.

  • Intermediate Isolation: Cool the vial to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. Dry the organic layer over Na₂SO₄ and concentrate to isolate the indole-3-sulfonyl carbamate intermediate.

  • Deprotection: Dissolve the crude carbamate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (5 mL total volume). Stir at room temperature for 2 hours to cleave the carbamate.

  • Final Isolation: Concentrate the mixture under reduced pressure to remove TFA. Neutralize the residue with 2M methanolic ammonia. Purify the crude product by recrystallization from Ethanol/Water to obtain the pure 1-ethyl-2-methyl-1H-indole-3-sulfonamide as an off-white solid.

References
  • One-pot Lewis acid assisted synthesis of indole-3-sulfonamide and imidazo[1,2–a]pyridine-3-sulfonamide using Burgess reagent in a microwave reactor. Results in Chemistry, 2023.[Link]

  • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters, 2021.[Link]

Indole Sulfonamides Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Hello! As a Senior Application Scientist, I've designed this technical support center to provide you with actionable strategies and in-depth insights to overcome the bioavailability challenges associated with indole sulfonamides. This guide is structured to be a practical resource for your research and development endeavors.

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the development of indole sulfonamide-based therapeutics. Indole sulfonamides are a significant class of compounds with diverse biological activities, but their clinical utility can be hampered by poor oral bioavailability.[1][2] This guide will walk you through strategies to overcome these hurdles.

Part 1: Troubleshooting & FAQs

This section addresses specific questions and challenges you may encounter in the lab.

Question 1: My indole sulfonamide candidate has poor aqueous solubility. What are the initial steps I should take to improve its dissolution rate?

Answer:

Poor aqueous solubility is a common challenge with many drug candidates, including indole sulfonamides, often due to their molecular structure.[3] A systematic approach, starting with fundamental formulation strategies, is recommended.

  • Initial Steps:

    • pH Adjustment and Salt Formation: The solubility of ionizable compounds is often pH-dependent.[4] For indole sulfonamides, which can possess acidic or basic functional groups, creating a pH-solubility profile is a critical first step.[1] If your compound has an ionizable center, forming a salt can significantly enhance its aqueous solubility.[3][5]

    • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[4][6] Techniques like micronization are conventional methods to achieve this.[3]

Question 2: I've tried basic formulation adjustments, but the bioavailability of my indole sulfonamide is still low. What advanced formulation strategies should I consider?

Answer:

When initial strategies are insufficient, more advanced drug delivery systems can be employed to improve bioavailability.

  • Advanced Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymer matrix in an amorphous, or non-crystalline, state.[5][7] Amorphous forms of drugs have higher free energy and, consequently, greater aqueous solubility compared to their crystalline counterparts.[8][9][10] The polymer helps to stabilize the amorphous drug and prevent recrystallization.[5][8] ASDs are a promising approach for enhancing the bioavailability of poorly water-soluble drugs.[7][8]

    • Lipid-Based Formulations: For lipophilic indole sulfonamides, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be very effective.[11][12][13][14][15] These formulations form emulsions or microemulsions in the gastrointestinal tract, which helps to solubilize the drug and facilitate its absorption.[4][13][15]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming inclusion complexes.[16][17][18] This complexation increases the apparent water solubility of the drug and can enhance its bioavailability.[16][17][18][][20]

Question 3: My indole sulfonamide has good solubility but poor permeability across the intestinal membrane. What strategies can I employ?

Answer:

Even with good solubility, poor permeability can be a significant barrier to oral absorption.

  • Strategies to Enhance Permeability:

    • Prodrug Approach: This strategy involves chemically modifying the drug to create a more permeable "prodrug."[21][22][23][24] After absorption, the prodrug is converted back to the active parent drug.[23][24][25] This can be a highly effective way to overcome permeability issues.[23][24]

    • Permeation Enhancers: These are excipients that can temporarily and reversibly increase the permeability of the intestinal epithelium.[26] Medium-chain fatty acids, such as sodium caprate, are examples of permeation enhancers that have been investigated for oral drug delivery.[27][28] However, it is important to carefully evaluate the potential for toxicity and membrane damage when using these agents.[26]

    • Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal mucosa.[29]

Part 2: Experimental Protocols

This section provides a detailed protocol for developing and characterizing an amorphous solid dispersion (ASD) of an indole sulfonamide, a common and effective strategy for improving the bioavailability of poorly soluble drugs.[7][9]

Protocol: Preparation and Characterization of an Indole Sulfonamide Amorphous Solid Dispersion (ASD)

Objective: To prepare and characterize an ASD of a model indole sulfonamide to enhance its dissolution rate.

Materials:

  • Indole sulfonamide (API)

  • Polymer (e.g., HPMCAS, PVP)

  • Organic Solvent (e.g., acetone, methanol)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 6.8

  • USP Apparatus II (paddle) for dissolution testing

  • UV-Vis Spectrophotometer

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

Methodology:

  • ASD Preparation (Solvent Evaporation Method):

    • Accurately weigh the indole sulfonamide and polymer in the desired ratio (e.g., 1:3 drug-to-polymer ratio).

    • Dissolve both components completely in a suitable organic solvent.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid film under vacuum to remove residual solvent.

    • Mill or sieve the dried product to obtain a uniform powder.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Analyze a small sample of the ASD powder. The absence of a sharp melting peak corresponding to the crystalline drug indicates the formation of an amorphous system.

    • Powder X-ray Diffraction (PXRD): Analyze the ASD powder. A "halo" pattern in the diffractogram, with no sharp peaks characteristic of the crystalline drug, confirms the amorphous nature of the material.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing using a USP Apparatus II (paddle) at 37°C in a physiologically relevant medium, such as PBS at pH 6.8.[30][31]

    • Add a known quantity of the ASD to the dissolution medium.

    • Withdraw samples at predetermined time points.

    • Analyze the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry.[32]

    • Compare the dissolution profile of the ASD to that of the pure crystalline drug.

Part 3: Visualizations

Diagram 1: Strategies to Enhance Oral Bioavailability

This diagram illustrates various formulation and chemical modification strategies to overcome common bioavailability challenges.

Bioavailability_Strategies cluster_challenges Bioavailability Challenges cluster_solubility_solutions Solubility Enhancement Strategies cluster_permeability_solutions Permeability Enhancement Strategies Poor_Solubility Poor Aqueous Solubility Particle_Size_Reduction Particle Size Reduction (Micronization) Poor_Solubility->Particle_Size_Reduction ASD Amorphous Solid Dispersions (ASDs) Poor_Solubility->ASD Lipid_Formulations Lipid-Based Formulations (SEDDS/SMEDDS) Poor_Solubility->Lipid_Formulations Cyclodextrins Cyclodextrin Complexation Poor_Solubility->Cyclodextrins Poor_Permeability Poor Membrane Permeability Prodrugs Prodrug Approach Poor_Permeability->Prodrugs Permeation_Enhancers Permeation Enhancers Poor_Permeability->Permeation_Enhancers

Caption: Overview of strategies to address bioavailability hurdles.

Diagram 2: Workflow for ASD Development and Evaluation

This diagram outlines the key steps in the development and characterization of an amorphous solid dispersion.

ASD_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A API & Polymer Solution B Solvent Evaporation A->B C Drying & Milling B->C D DSC Analysis C->D Confirm Amorphous State E PXRD Analysis C->E Confirm Amorphous State F Dissolution Testing C->F Assess Dissolution Rate G Improved Bioavailability F->G

Caption: Step-by-step process for ASD formulation and analysis.

Part 4: Data Interpretation

Table 1: Hypothetical Dissolution Data Comparison

Time (minutes)% Drug Dissolved (Crystalline API)% Drug Dissolved (ASD Formulation)
5235
15570
30892
601298

This table illustrates the potential improvement in the dissolution rate of an indole sulfonamide when formulated as an amorphous solid dispersion compared to its crystalline form.

Part 5: References

Sources

Technical Support Center: Process Optimization for Indole Sulfonamide Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Sulfonamide Scale-Up Support Center. Transitioning from milligram bench-scale synthesis to kilogram pilot-scale production introduces complex challenges in reaction kinetics, regioselectivity, and heat management. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and optimization strategies to ensure high-yield, reproducible processes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing C-3 or C-7 sulfonylated byproducts instead of the desired N-1 sulfonyl indole at pilot scale? A1: Regioselectivity is a critical challenge in indole chemistry. While the N-1 position is the most nucleophilic under basic conditions, the C-3 position is the most nucleophilic carbon. At scale, prolonged reaction times and inadequate temperature control can lead to thermodynamic equilibration or Lewis acid-mediated rearrangement. For instance, the presence of Lewis acids (like AlCl₃) or bulky substituents at the C-2 position can trigger an unexpected migration of the sulfonyl group from the N-1 position to the C-7 or C-3 position[1]. To prevent this, strictly maintain temperatures between 0–5 °C during the highly exothermic sulfonyl chloride addition and ensure your reactor train is free of Lewis acidic impurities.

Q2: How can I manage the exothermic runaway risk during sulfonyl chloride addition? A2: The reaction between an indole, a base, and a sulfonyl chloride follows a rapid nucleophilic acyl substitution mechanism[2]. At scale, the heat generated can easily exceed the jacket cooling capacity of the reactor, leading to localized hot spots. This not only poses a safety risk but accelerates the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[2]. You must use a controlled, subsurface dosing strategy for the sulfonyl chloride over an extended period (e.g., 2–4 hours) while continuously monitoring the internal temperature (


).

Q3: Are there greener, more efficient alternatives to traditional bases like NaH or pyridine for scale-up? A3: Yes. Recent Quality by Design (QbD) optimizations demonstrate that lithium hydroxide monohydrate (LiOH·H₂O) is a highly efficient, milder base for sulfonamide synthesis[3]. Using 0.5 to 1.0 equivalents of LiOH·H₂O at 0–5 °C significantly reduces reaction times while minimizing excess reagent usage and avoiding the toxicity and difficult workups associated with traditional organic bases[3].

Troubleshooting Guide

Issue 1: Low Yield & Incomplete Reaction
  • Causality: Often caused by the hydrolysis of the sulfonyl chloride reagent before it can react with the indole[2]. At scale, poor mixing (mass transfer limitations) allows water from the base solution (if using biphasic conditions) to outcompete the indole for the electrophile.

  • Solution: Ensure strictly anhydrous conditions if using organic bases, or optimize the biphasic mixing speed (RPM) to increase the interfacial surface area. Alternatively, use a slight excess of sulfonyl chloride (1.1–1.2 eq) to compensate for unavoidable hydrolysis[2].

Issue 2: Difficult Purification and High Solvent Waste
  • Causality: Bench-scale syntheses often rely on silica gel chromatography, which is economically and environmentally unviable at scale.

  • Solution: Shift to crystallization-based purification. By carefully controlling the cooling rate and selecting an appropriate anti-solvent, you can maximize crystal formation and exclude process-related impurities[4].

Quantitative Data: Process Parameters Comparison

Summarizing the transition from bench-scale to an optimized pilot-scale process highlights the necessary adjustments for safety and efficiency.

ParameterBench-Scale (Traditional)Pilot-Scale (Optimized QbD)Causality / Rationale
Solvent DCM or DMF2-MeTHF2-MeTHF is greener, offers better phase separation during workup, and avoids DMF toxicity.
Base NaH or Pyridine (1.5 eq)LiOH·H₂O (0.5 - 1.0 eq)LiOH·H₂O provides rapid kinetics, high selectivity, and is easier to handle at scale[3].
Temperature Room Temperature0–5 °C (Strictly controlled)Suppresses C-3/C-7 migration[1] and minimizes sulfonyl chloride hydrolysis[2].
Addition Rate Bolus (All at once)Dropwise over 2–4 hoursPrevents exothermic runaway and localized hot spots[4].
Purification Column ChromatographyAnti-solvent CrystallizationScalable, avoids silica waste, and tightly controls crystal morphology[4].

Experimental Protocols

Pilot-Scale Synthesis of N-Sulfonyl Indoles (Self-Validating System)

Objective: Synthesize N-(phenylsulfonyl)indole with >98% regioselectivity and >85% isolated yield without chromatography.

Step 1: Reactor Preparation Purge a 50 L glass-lined reactor with Nitrogen. Charge the reactor with indole (1.0 eq) and 2-MeTHF (10 volumes).

Step 2: Base Addition Add LiOH·H₂O (0.5–1.0 eq) to the reactor[3]. Initiate stirring at an optimized RPM to ensure a homogenous suspension. Cool the internal temperature (


) to 0–5 °C using a chiller unit.

Step 3: Sulfonyl Chloride Dosing (Self-Validating Check) Dissolve benzenesulfonyl chloride (1.1 eq) in 2-MeTHF (2 volumes). Begin subsurface addition of this solution into the reactor.

  • Validation Check: Monitor

    
     continuously via an automated distributed control system (DCS). Program the dosing pump to automatically pause if 
    
    
    
    exceeds 5 °C. This feedback loop prevents thermal degradation and regiochemical migration[1][2].

Step 4: Reaction Monitoring After addition, stir for 30–60 minutes. Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted indole is <1%.

Step 5: Quench and Workup Quench the reaction with chilled water (5 volumes) to dissolve inorganic salts. Allow phase separation. Discard the aqueous layer. Wash the organic layer with brine.

Step 6: Crystallization Concentrate the organic layer under reduced pressure to ~3 volumes. Heat to 60 °C, then slowly add heptane (anti-solvent) dropwise until the solution becomes cloudy. Cool at a controlled rate of 0.5 °C/min to 5 °C to induce crystallization[4]. Filter, wash with cold heptane, and dry in a vacuum oven.

Process Visualization

ScaleUp Start Indole + Sulfonyl Chloride Base Add Base (e.g., LiOH.H2O) Control Temp (0-5°C) Start->Base Reaction Nucleophilic Acyl Substitution Base->Reaction Exothermic Check Regioselectivity Check (HPLC/NMR) Reaction->Check N1 Target: N-1 Sulfonyl Indole Check->N1 High Selectivity C3_C7 Impurity: C-3/C-7 Migration Check->C3_C7 Lewis Acid/Heat Purify Crystallization & Isolation N1->Purify C3_C7->Base Optimize Conditions

Troubleshooting decision tree for indole sulfonamide scale-up and regioselectivity.

References

  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides Source: Benchchem URL
  • AlCl₃ Mediated Unexpected Migration of Sulfonyl Groups: Regioselective Synthesis of 7-Sulfonyl Indoles of Potential Pharmacological Interest Source: RSC Advances / ResearchGate URL
  • Technical Support Center: Optimization of Sulfonamide Synthesis Source: Benchchem URL
  • Quality by design-based method to synthesize sulfonamides using LiOH·H₂O Source: Taylor & Francis Online URL

Sources

Validation & Comparative

Validating the Pharmacological Profile of 1-ethyl-2-methyl-1H-indole-3-sulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Indole-Sulfonamide Pharmacophore

1-ethyl-2-methyl-1H-indole-3-sulfonamide (referred to herein as EMIS ) represents a privileged structural hybrid in medicinal chemistry. It combines the lipophilic, bioactive indole core—ubiquitous in signaling molecules like serotonin and indomethacin—with a sulfonamide (-SO₂NH₂) pharmacophore.

This specific molecular architecture dictates two primary biological validation pathways:

  • Cyclooxygenase-2 (COX-2) Inhibition: The sulfonamide group is a classic "selectophore" that inserts into the hydrophobic side pocket of COX-2, a feature absent in COX-1.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are the primary zinc-binding groups (ZBG) used to inhibit CA isoforms (e.g., hCA II, hCA IX) for anti-glaucoma and anti-tumor applications.[1]

This guide details the rigorous experimental framework required to validate EMIS against established clinical standards, moving beyond simple screening to mechanistic confirmation.

Comparative Analysis: EMIS vs. Clinical Standards

To validate EMIS, it must be benchmarked against compounds that define its potential mechanisms. We compare it with Celecoxib (COX-2 selective standard), Indomethacin (Indole-based non-selective COX inhibitor), and Acetazolamide (Carbonic Anhydrase standard).

Table 1: Physicochemical & Mechanistic Comparison
FeatureEMIS (Candidate) Celecoxib (Alternative A) Indomethacin (Alternative B) Acetazolamide (Alternative C)
Core Scaffold IndolePyrazoleIndoleThiadiazole
Pharmacophore Sulfonamide (C-3)Sulfonamide (aryl)Carboxylic AcidSulfonamide
Primary Target COX-2 / CA IsoformsCOX-2COX-1 & COX-2Carbonic Anhydrase
Selectivity Basis Steric fit into COX-2 side pocketSide pocket insertionNon-selective active site bindingZinc ion coordination
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)3.54.3-0.26
Validation Risk Dual-activity: Potential off-target CA inhibition if designing for COX-2.Cardiovascular thrombotic events.GI Ulceration (COX-1 inhibition).[2]Metabolic acidosis.

Mechanistic Visualization: The Selectivity Filter

The following diagram illustrates the critical structural logic. COX-2 differs from COX-1 by a single amino acid substitution (Ile523 in COX-1 vs. Val523 in COX-2). This creates a "side pocket" accessible only to smaller or specific functional groups like the sulfonamide in EMIS.

COX2_Selectivity Arachidonic Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) Arachidonic->COX1 COX2 COX-2 Enzyme (Inducible) Arachidonic->COX2 Pocket1 Ile523 (Bulky) Blocks Side Pocket COX1->Pocket1 Structure GI_Protection GI Mucosa Protection COX1->GI_Protection Pocket2 Val523 (Small) Opens Side Pocket COX2->Pocket2 Structure Prostaglandins Prostaglandins (Pain/Inflammation) COX2->Prostaglandins EMIS EMIS (Sulfonamide Moiety) EMIS->Pocket1 Steric Clash (No Inhibition) EMIS->Pocket2 Binds Specifically Indomethacin Indomethacin (Carboxylic Acid) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: Mechanism of Selectivity. EMIS targets the Val523-accessible side pocket of COX-2, sparing COX-1 mediated GI protection.

Experimental Validation Protocols

To publish a robust validation of EMIS, you must demonstrate Selectivity (Enzymatic) and Efficacy (Cellular).

Protocol A: COX Isoform Inhibition Assay (Enzymatic)

Objective: Determine the IC₅₀ of EMIS for COX-1 vs. COX-2 to calculate the Selectivity Index (SI).

Methodology:

  • Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Substrate: Arachidonic acid (100 µM) + Colorimetric substrate (TMPD).

  • Heme Cofactor: Hematin must be pre-incubated with the enzyme for 5 minutes.

  • Inhibitor Incubation: Incubate EMIS (0.01 nM – 100 µM) with enzyme/hematin for 15 minutes before adding arachidonic acid. This is critical; sulfonamides are often slow-binding inhibitors.

  • Detection: Measure absorbance at 590 nm (oxidized TMPD).

Validation Criteria (Expected Range for Indole-Sulfonamides):

  • COX-2 IC₅₀: < 0.5 µM (High Potency)[2]

  • COX-1 IC₅₀: > 50 µM (Low Potency)

  • Selectivity Index (COX-1/COX-2): > 100

Protocol B: Carbonic Anhydrase Stopped-Flow Assay

Objective: Rule out (or confirm) off-target activity against hCA II (ubiquitous) and hCA IX (tumor-associated).

Methodology:

  • System: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Reaction: CO₂ hydration reaction.[3] Monitor the change in pH using Phenol Red indicator (557 nm).

  • Buffer: Hepes (20 mM, pH 7.5), 20 mM Na₂SO₄.

  • Comparison: Run parallel with Acetazolamide (positive control).

Data Interpretation: If EMIS shows


 for hCA II, it possesses significant antiglaucoma/diuretic potential, which may be a side effect if the intended target is solely anti-inflammatory.

Cellular Efficacy Workflow (The "Real World" Test)

Enzymatic data is insufficient without cellular context. The LPS-Induced RAW 264.7 Macrophage Model is the industry standard for validating anti-inflammatory indole derivatives.

Experimental_Workflow Cells RAW 264.7 Macrophages Induction Induction: LPS (1 µg/mL) Cells->Induction Treatment Treatment: EMIS (0.1 - 10 µM) Induction->Treatment Assay1 Supernatant: PGE2 ELISA Treatment->Assay1 Assay2 Cell Lysate: COX-2 Western Blot Treatment->Assay2 Assay3 Control: MTT Cytotoxicity Treatment->Assay3 Outcome Validation: Reduced PGE2 w/o Cell Death Assay1->Outcome Assay3->Outcome Must be >90% viability

Caption: Cellular Validation Workflow. Distinguishing functional COX-2 inhibition from non-specific cytotoxicity.

Step-by-Step Protocol:
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates.
    
  • Pre-treatment: Add EMIS (0.1, 1, 10 µM) 1 hour prior to inflammation induction.

  • Induction: Add Lipopolysaccharide (LPS) at 1 µg/mL. Incubate for 24 hours.

  • PGE₂ Quantification: Collect supernatant. Use a competitive ELISA to measure Prostaglandin E2 (PGE₂).

  • Cytotoxicity Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells. Rejection Criteria: If cell viability drops below 80% at the effective dose, the reduction in PGE₂ is likely due to cell death, not COX-2 inhibition.

Representative Data Analysis

When publishing your comparison, structure your results table as follows. These values represent typical thresholds for high-quality indole-3-sulfonamides based on current literature (e.g., Zarghi et al., Chinchilli et al.).

Table 2: Biological Activity Profile (Representative Class Data)
CompoundhCA II

(nM)
COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index
EMIS (Candidate) Target: < 50Target: < 0.10Target: > 10Target: > 100
Celecoxib 40 (Weak)0.0515.0300
Acetazolamide 12 (Potent)> 100> 100N/A
Indomethacin > 10000.600.020.03 (COX-1 selective)

Key Insight for Researchers: If EMIS displays high potency against both COX-2 and Carbonic Anhydrase II, it suggests a dual-mechanism profile . While this reduces specificity for a single target, it is highly valuable in complex oncology models where both inflammation (COX-2) and hypoxia-induced acidosis (CA IX) drive tumor progression.

References

  • Zarghi, A., et al. (2011). Design and synthesis of new 1,3-diphenyl-2-propene-1-one derivatives as selective cyclooxygenase-2 inhibitors. Scientia Pharmaceutica. Link

  • Chinchilli, K.K., et al. (2023).[3] Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Anti-Cancer Agents in Medicinal Chemistry.[1][3][4][5][6] Link

  • Duggan, K.C., et al. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. Journal of Biological Chemistry. Link

  • Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • ChemScene. (2024). 1-Ethyl-2-methyl-1h-indole-3-sulfonamide Product Information.Link

Sources

comparative analysis of 1-ethyl-2-methyl-1H-indole-3-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indole-3-sulfonamide scaffold, particularly when functionalized with N1-alkyl (e.g., 1-ethyl) and C2-alkyl (e.g., 2-methyl) substitutions, represents a highly privileged pharmacophore in modern drug discovery[1]. These analogs have demonstrated a bifurcated therapeutic utility, serving as critical molecular probes and lead compounds in two distinct pharmacological arenas: oncology and neuropharmacology.

This guide provides a comprehensive , evaluating their performance as Carbonic Anhydrase (CA) inhibitors for anti-cancer applications[2] and as GPR17 modulators for remyelination in central nervous system (CNS) disorders[3].

Pharmacological Landscape & Mechanism of Action

A. Carbonic Anhydrase (hCA) Inhibition

Human carbonic anhydrases (hCAs) catalyze the reversible hydration of carbon dioxide. While hCA I and II are ubiquitous cytosolic isoforms, hCA IX and XII are transmembrane proteins overexpressed in hypoxic tumors, making them prime targets for anti-cancer therapies[2].

The primary sulfonamide group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of the indole-3-sulfonamide acts as a classic zinc-binding pharmacophore, coordinating with the 

ion in the enzyme's catalytic active site. The 1-ethyl-2-methyl-1H-indole "tail" interacts with the hydrophobic and hydrophilic halves of the CA active site cavity. The steric bulk of the 1-ethyl and 2-methyl groups restricts the molecule's conformational flexibility, heavily biasing its affinity toward the wider active site clefts of tumor-associated hCA IX and XII over the narrower clefts of hCA I and II[2][4].
B. GPR17 Antagonism for Remyelination

GPR17 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in oligodendrocyte progenitor cells (OPCs). Its activation by endogenous ligands (such as 24S-hydroxycholesterol) triggers a


-mediated signaling cascade that halts OPC maturation, preventing myelination[5][6].

Pathologically, GPR17 is upregulated in demyelinating lesions (e.g., Multiple Sclerosis). 1-ethyl-2-methyl-1H-indole-3-sulfonamide analogs act as potent orthosteric antagonists. Cryo-EM structural studies reveal that the N1-ethyl group provides critical hydrophobic contacts within the transmembrane helices, physically preventing the inward movement of extracellular loop 2 (ECL2) required for receptor activation[5]. By antagonizing GPR17, these analogs relieve the maturation block, promoting robust remyelination[3].

GPR17_Pathway Agonist Endogenous Agonists (e.g., 24S-HC) GPR17 GPR17 Receptor (OPC Membrane) Agonist->GPR17 Activates Gi Gαi Protein Activation GPR17->Gi cAMP ↓ cAMP Levels Gi->cAMP Arrest OPC Maturation Arrest cAMP->Arrest Antagonist Indole-3-Sulfonamide Analogs Antagonist->GPR17 Antagonizes Myelination Oligodendrocyte Maturation & Myelination Antagonist->Myelination Promotes

Mechanism of GPR17 antagonism by indole-3-sulfonamide analogs promoting remyelination.

Comparative Performance Data

A. hCA Isoform Selectivity Profiling

When evaluating indole-3-sulfonamides against standard clinical CA inhibitors like Acetazolamide (AAZ), the goal is not merely raw potency, but isoform selectivity . Off-target inhibition of hCA I and II leads to systemic side effects (e.g., paresthesia, metabolic acidosis). As shown below, 1-ethyl-2-methyl-1H-indole-3-sulfonamide derivatives demonstrate superior selectivity ratios for tumor-associated isoforms[1][2].

CompoundhCA I

(µM)
hCA II

(µM)
hCA IX

(µM)
hCA XII

(µM)
Selectivity Ratio (II/IX)
Acetazolamide (Standard) 0.250.0120.0250.0050.48 (Poor)
Unsubstituted Indole-3-Sulfonamide >10045.212.48.53.64 (Moderate)
1-Ethyl-2-Methyl Analog (Core) >10085.57.094.0612.05 (Excellent)
1-Ethyl-2-Methyl-Heteroaryl Hybrid >100>1004.152.10>24.0 (Optimal)
B. GPR17 Antagonism Profiling

For CNS applications, indole-3-sulfonamides are compared against known GPR17 modulators like Pranlukast (a leukotriene receptor antagonist with off-target GPR17 affinity) and MDL29,951 (a synthetic agonist)[5][7].

CompoundGPR17 Activity Profile

/

(nM)
Target SpecificityBrain Penetrance (LogBB)
MDL29,951 Full Agonist

: 15.5
HighLow
Pranlukast Weak Antagonist

: ~4,500
Low (CysLT1 primary)Very Low
1-Ethyl-2-Methyl Analog Potent Antagonist

: 45.0
HighModerate to High

Data synthesis derived from structural and pharmacological characterizations of indole-3-sulfonamide derivatives[2][3][5].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to generate the comparative data above. The causality behind specific reagent and hardware choices is explicitly defined.

Protocol 1: Stopped-Flow Hydration Assay (hCA Kinetics)

Causality: The CA-catalyzed hydration of


 is one of the fastest known enzymatic reactions (

). Standard microplate readers suffer from dead-time delays that miss the initial linear velocity of the reaction. A stopped-flow spectrophotometer is mandatory to capture real-time kinetic data[2]. Phenol red is utilized as a pH indicator to track the rapid acidification of the buffer as

is converted to

and

.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M

    
     (to maintain constant ionic strength) and 0.2 mM phenol red.
    
  • Enzyme-Inhibitor Equilibration: Incubate recombinant hCA isoforms (I, II, IX, or XII) with varying concentrations of the 1-ethyl-2-methyl-1H-indole-3-sulfonamide analog (0.1 µM to 100 µM) for 15 minutes at 20°C to allow the zinc-sulfonamide coordination complex to form[2].

  • Substrate Preparation: Saturate sterile water with

    
     gas at 20°C to achieve a known concentration of aqueous 
    
    
    
    (approx. 17 mM).
  • Stopped-Flow Mixing: Inject equal volumes of the enzyme-inhibitor complex and the

    
     substrate into the stopped-flow mixing chamber.
    
  • Photometric Readout: Monitor the decrease in absorbance at 556 nm (the isosbestic point of phenol red) over a 10-second window.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve. Determine the

    
     using the Cheng-Prusoff equation.
    

hCA_Workflow Prep 1. Enzyme & Inhibitor Prep (Equilibration for 15 min) Mix 2. Stopped-Flow Mixing (CO2 + Phenol Red) Prep->Mix Read 3. Photometric Readout (Absorbance at 556 nm) Mix->Read Calc 4. Kinetic Calculation (Initial Velocity & Ki) Read->Calc

Workflow for capturing rapid hCA inhibition kinetics using stopped-flow spectrophotometry.
Protocol 2: GPR17 cAMP Displacement HTRF Assay

Causality: Evaluating GPR17 antagonism requires measuring intracellular cAMP levels, as GPR17 couples to


 (which inhibits adenylate cyclase). 1321N1 astrocytoma cells  are specifically chosen for this assay because they naturally lack endogenous P2Y and CysLT receptors. This eliminates confounding crosstalk from nucleotide or leukotriene signaling, ensuring that the observed cAMP modulation is strictly GPR17-dependent[5]. Homogeneous Time-Resolved Fluorescence (HTRF) is used to eliminate wash steps and reduce background autofluorescence.

Step-by-Step Methodology:

  • Cell Culture & Preparation: Culture 1321N1 cells stably expressing human GPR17 in DMEM with 10% FBS[5]. Harvest cells and resuspend in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor crucial for preventing the premature degradation of cAMP).

  • Forskolin Stimulation: Plate cells at 5,000 cells/well in a 384-well plate. Add 10 µM Forskolin to artificially stimulate adenylate cyclase and raise baseline cAMP levels.

  • Compound Addition: Add the 1-ethyl-2-methyl-1H-indole-3-sulfonamide analog at varying concentrations (1 nM to 10 µM). Concurrently add an

    
     concentration of the agonist MDL29,951 to suppress the Forskolin-induced cAMP[5].
    
  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the antagonist to compete with MDL29,951 at the orthosteric site.

  • HTRF Detection: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the F665/F620 ratio to determine the

    
     of the antagonist.
    

Conclusion

1-ethyl-2-methyl-1H-indole-3-sulfonamide analogs offer a highly versatile, synthetically tractable scaffold. For oncology applications, the steric constraints provided by the N1-ethyl and C2-methyl groups yield exceptional selectivity for tumor-associated hCA IX and XII over ubiquitous cytosolic isoforms[2]. In neuropharmacology, these same structural features allow the molecule to act as a potent orthosteric antagonist of GPR17, offering a promising therapeutic avenue for remyelination in Multiple Sclerosis[3][5]. Researchers must carefully select their assay systems—such as stopped-flow kinetics for hCA and null-background 1321N1 cells for GPR17—to accurately capture the nuanced pharmacology of these analogs.

References

  • ChemScene - 1-Ethyl-2-methyl-1h-indole-3-sulfonamide Product Information. ChemScene. 8[8]

  • Bentham Science - Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors: Design, Synthesis and in-vitro Screening. Anti-Cancer Agents in Medicinal Chemistry. 2[2]

  • PubMed / NIH - Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Archiv der Pharmazie. 1[1]

  • Bentham Science (Ingenta Connect) - Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors. 9[4]

  • Google Patents - WO2020254289A1 - N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as gpr17 modulators for treating cns disorders such as multiple sclerosis. 10[3]

  • bioRxiv - GPR17 structure and agonism with small molecules and oxysterols. 5[5]

  • Google Patents - WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides. 7[7]

  • ResearchGate - Identification and characterization of select oxysterols as ligands for GPR17. 6[6]

Sources

Structure-Activity Relationship (SAR) of Indole Sulfonamide Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The hybridization of privileged molecular scaffolds is a cornerstone of modern rational drug design. The indole ring, characterized by its electron-rich aromatic system and hydrogen-bonding NH group, combined with the sulfonamide moiety (–SO₂NH₂), known for its zinc-binding and diverse target engagement, creates a highly versatile pharmacophore.

This guide provides an in-depth comparative analysis of indole sulfonamide derivatives against standard therapeutics. By evaluating experimental protocols, quantitative performance data, and structure-activity relationships (SAR) across oncology, infectious disease, and metabolic disorders, we aim to equip researchers with actionable, field-proven insights for lead optimization.

Comparative SAR Analysis: Evaluating Target Specificity

Indole sulfonamides exhibit pleiotropic biological activities dictated by specific functional group substitutions. The following comparisons highlight how structural modifications drive target selectivity and potency compared to conventional alternatives.

Oncology: Carbonic Anhydrase IX (CA IX) Inhibition

Tumor hypoxia triggers the overexpression of CA IX, an enzyme that regulates intracellular pH and promotes tumor survival and metastasis. Traditional sulfonamide inhibitors often lack isoform selectivity, leading to severe off-target effects on cytosolic CA I and CA II (e.g., paresthesias, acidosis). Recent SAR studies demonstrate that incorporating a pyridyl-indole chalcone backbone sterically restricts the molecule, enhancing selectivity for the tumor-associated CA IX active site[1]. Molecular docking reveals that the indole ring stabilizes the complex via π-π interactions with Tyr88, while the sulfonamide group coordinates the active site zinc ion.

Infectious Disease: Antimalarial Potency

In the pursuit of novel antimalarials to combat multidrug-resistant Plasmodium falciparum, the valency of the indole core plays a critical role. SAR investigations reveal a stark contrast between monoindole and bisindole/trisindole sulfonamides[2]. Monoindoles generally exhibit no antimalarial activity. However, dimerization into bisindoles creates a spatial geometry that effectively disrupts parasite proliferation. The introduction of electron-donating groups (e.g., 4-OCH₃) on the bisindole core further maximizes therapeutic efficacy.

Metabolic Disorders: α-Glucosidase Inhibition

Managing postprandial hyperglycemia in type 2 diabetes relies heavily on α-glucosidase inhibitors. Standard treatments like acarbose suffer from moderate efficacy and gastrointestinal side effects. Novel indole sulfonamide hybrids have demonstrated remarkable superiority[3]. The hydrophobic indole core interacts favorably with the hydrophobic pockets of the enzyme, while the sulfonamide oxygen atoms form critical hydrogen bonds, resulting in multi-fold potency improvements over standard therapies.

Comparative SAR Data Summary
Therapeutic TargetLead Compound / ModificationComparator / StandardIC₅₀ (Lead)IC₅₀ (Standard)SAR Insight
Antimalarial (P. falciparum K1)Bisindole 4-OCH₃ derivative (Compound 11)Monoindole analogs2.79 μMInactiveBisindole core is essential; electron-donating groups enhance potency.
Oncology (CA IX Inhibition)Pyridyl-indole chalcone sulfonamide (SC3)Non-selective sulfonamidesHigh affinityHigh off-targetPyridyl-indole scaffold provides isoform selectivity, reducing systemic toxicity.
Metabolic (α-Glucosidase)Indole sulfonamide Scaffold 16Acarbose1.60 μM42.45 μMHybrid scaffold significantly outperforms standard; indole provides critical hydrophobic contacts.

Mechanistic Pathways & Structural Logic

Understanding the biological context of these targets is essential for rational SAR design. The diagram below illustrates the hypoxic tumor microenvironment pathway and the strategic intervention point for indole sulfonamide derivatives targeting CA IX.

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis Apoptosis Tumor Cell Apoptosis CAIX->Apoptosis Blockade induces Inhibitor Indole Sulfonamide Derivative Inhibitor->CAIX Inhibits

Tumor hypoxia adaptation via CA IX and targeted inhibition by indole sulfonamides.

Experimental Protocols: Self-Validating Systems for SAR Profiling

To ensure scientific integrity and reproducibility in lead optimization, the following protocols outline the gold-standard methodologies for evaluating indole sulfonamide derivatives. The causality behind each experimental choice is detailed to provide a self-validating framework.

Protocol 1: In Vitro CA IX Inhibition Assay (Stopped-Flow CO₂ Hydration)

Objective: To determine the inhibition constant (Ki) of synthesized derivatives against human CA IX. Causality: Carbonic anhydrase catalyzes the hydration of CO₂ at near diffusion-controlled rates. Standard endpoint assays cannot capture this rapid kinetic profile. The stopped-flow method allows for millisecond-resolution tracking of the reaction, ensuring accurate Ki determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the indole sulfonamide derivative in DMSO. Dilute serially in the assay buffer (20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength).

  • Enzyme Setup: Reconstitute recombinant human CA IX to a final concentration of 10 nM in the assay buffer. Add the pH indicator Phenol Red (0.2 mM).

  • Substrate Preparation: Saturate distilled water with CO₂ gas at 20°C to achieve a ~30 mM CO₂ concentration.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red) over 10 seconds. The rate of color change corresponds to the rate of proton generation (CO₂ hydration).

  • Validation: Run a positive control using a known CA IX inhibitor (e.g., indisulam). Calculate Ki using the Cheng-Prusoff equation derived from the IC₅₀ values.

Protocol 2: Antimalarial Cytotoxicity Screening (SYBR Green I Assay)

Objective: To evaluate the antiplasmodial activity of bisindole sulfonamides against P. falciparum. Causality: SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. Because mature human red blood cells (RBCs) lack nuclei, any detected DNA fluorescence is strictly attributable to parasite proliferation, providing a highly specific, background-free readout.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (K1 multidrug-resistant strain) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium supplemented with 10% human serum.

  • Compound Plating: Dispense 100 μL of serially diluted indole sulfonamide derivatives (ranging from 0.1 to 50 μM) into a 96-well microtiter plate.

  • Incubation: Add 100 μL of the parasite culture to each well. Incubate the plates in a modular incubator chamber flushed with a gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C for 72 hours.

  • Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 μL of SYBR Green I lysis buffer (containing 20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well.

  • Incubation and Reading: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Validation: Compare fluorescence signals against untreated infected RBCs (100% growth) and uninfected RBCs (0% growth). Calculate IC₅₀ using non-linear regression analysis.

Iterative SAR Screening Workflow

The development of potent indole sulfonamides relies on a continuous feedback loop between chemical synthesis, biological evaluation, and computational modeling.

SAR_Workflow Synthesis Library Synthesis (Indole Sulfonamides) InVitro In Vitro Screening (Target Assays) Synthesis->InVitro Cytotox Cytotoxicity Profiling (HepG2, MCF-7) Synthesis->Cytotox InSilico In Silico QSAR & Docking (Binding Modes) InVitro->InSilico Cytotox->InSilico LeadOpt Lead Optimization (Iterative SAR) InSilico->LeadOpt LeadOpt->Synthesis Refine

Iterative SAR screening workflow integrating in vitro assays and in silico QSAR modeling.

Conclusion

The hybridization of indole and sulfonamide moieties offers a highly tunable platform for drug discovery. As demonstrated by the comparative data, rational structural modifications—such as transitioning from mono- to bisindoles for antimalarial activity, or incorporating pyridyl-chalcone systems for CA IX selectivity—dramatically alter the pharmacological profile. By employing rigorous, self-validating experimental protocols and leveraging computational QSAR models, researchers can systematically navigate the SAR landscape to develop next-generation therapeutics with enhanced efficacy and minimized off-target toxicity.

References

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies Source: ACS Omega 2

  • Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents Source: ResearchGate 1

  • Evaluation and docking of indole sulfonamide as a potent inhibitor of α-glucosidase enzyme in streptozotocin-induced diabetic albino wistar rats Source: PubMed / Bioorganic Chemistry 3

Sources

Confirming the Mechanism of Action for Novel Indole Sulfonamides: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indole sulfonamides represent a highly privileged hybrid scaffold in modern drug discovery, demonstrating profound efficacy as both anticancer and antimicrobial agents. The therapeutic duality of these compounds stems from their ability to modulate multiple cellular targets simultaneously. Specifically, they act as potent inhibitors of tubulin polymerization and carbonic anhydrase (CA) isozymes, allowing them to overcome multidrug resistance mechanisms that plague single-target therapies[1].

As a Senior Application Scientist, the challenge is not merely observing a phenotypic response, but rigorously confirming the precise biomolecular interactions driving it. This guide provides a comparative framework for confirming these distinct mechanisms of action (MoA), detailing the causality behind experimental designs and offering self-validating protocols for preclinical evaluation.

Tubulin Polymerization Inhibition & Cell Cycle Arrest

Causality & Experimental Rationale

Indole sulfonamides frequently exert antimitotic effects by binding to the colchicine site on


-tubulin heterodimers. This binding prevents the GTP-dependent assembly of spindle microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis via the Bcl-2/Bax pathway[2].

To validate this MoA, researchers must measure the direct impact of the compound on tubulin assembly kinetics. We utilize a cell-free turbidimetric assay because it isolates the direct drug-target interaction from confounding cellular variables (e.g., membrane permeability or efflux pumps). The causality of the assay relies on optical density: as tubulin heterodimers polymerize into larger microtubule structures, the turbidity of the solution increases. Monitoring absorbance at 340 nm provides a real-time kinetic readout of the nucleation and elongation phases[3].

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed as a self-validating system, utilizing opposing mechanistic controls to ensure assay integrity.

Step 1: Reagent Preparation Reconstitute highly purified porcine brain tubulin (typically 3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP. Keep all reagents on ice to prevent premature, temperature-driven polymerization.

Step 2: Compound Preparation & Plating Prepare the novel indole sulfonamide in DMSO. In a pre-chilled 96-well half-area plate, add the test compounds alongside critical controls:

  • Positive Control (Depolymerizer): Colchicine (binds the same site, prevents assembly).

  • Negative Control (Stabilizer): Paclitaxel (binds the taxane site, artificially accelerates assembly).

  • Vehicle Control: 1% DMSO (establishes the baseline physiological polymerization rate).

Step 3: Kinetic Measurement Rapidly transfer the tubulin/GTP mixture to the 96-well plate. Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

Step 4: System Validation & Data Analysis The assay is considered valid only if the DMSO vehicle control exhibits a classic sigmoidal curve (nucleation lag phase


 rapid elongation 

steady-state plateau) and Paclitaxel eliminates the lag phase entirely. Calculate the

of the elongation phase. A true indole sulfonamide tubulin inhibitor will flatten the curve dose-dependently, mirroring the Colchicine control[2].
Comparative Performance Data: Tubulin Targeting

Table 1: Mechanistic comparison of indole sulfonamides against standard antimitotic agents.

Compound ClassTarget Binding Site

Range (µM)
Effect on Microtubule DynamicsPrimary Cellular Phenotype
Novel Indole Sulfonamides Colchicine Site0.8 - 17.0Depolymerization / Assembly BlockadeG2/M Arrest & Apoptosis
Colchicine (Standard) Colchicine Site~3.0Depolymerization / Assembly BlockadeG2/M Arrest & Apoptosis
Paclitaxel (Alternative) Taxane Site~0.005Hyper-stabilization / Disassembly BlockadeG2/M Arrest & Apoptosis

Carbonic Anhydrase (CA) Isozyme Inhibition

Causality & Experimental Rationale

Beyond cytoskeletal disruption, indole sulfonamides are potent inhibitors of metalloenzymes, particularly


-class carbonic anhydrases (e.g., tumor-associated hCA IX/XII or bacterial VcCA). The sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating directly with the catalytic 

ion in the enzyme's active site. Inhibition of hCA IX disrupts pH homeostasis in hypoxic tumor microenvironments, suppressing cell migration, while VcCA inhibition disrupts bacterial virulence[4].

Because the physiological hydration of


 to bicarbonate and a proton is exceptionally rapid (

), traditional steady-state end-point assays cannot capture the kinetics. We employ Stopped-Flow Spectrophotometry . By rapidly mixing the enzyme/inhibitor complex with

-saturated water in a millisecond-resolution observation cell, we can track the initial velocity of proton release using a pH indicator dye (phenol red).
Protocol: Stopped-Flow Hydration Assay

This protocol utilizes precise kinetic tracking to calculate exact inhibition constants (


).

Step 1: Enzyme & Inhibitor Pre-incubation Prepare recombinant hCA IX or VcCA in a reaction buffer (10 mM HEPES, pH 7.5, containing 0.1 M


 to maintain ionic strength). Add the indole sulfonamide (at varying nanomolar concentrations) and incubate for 15 minutes at 20°C to allow the sulfonamide-zinc coordination to reach equilibrium. Add phenol red indicator (0.2 mM).

Step 2: Substrate Preparation Prepare a saturated


 solution by bubbling pure 

gas into distilled water at 20°C (yielding approximately 34 mM

). Dilute serially to create a substrate gradient.

Step 3: Rapid Mixing & Kinetic Tracking Load the enzyme/inhibitor/indicator syringe and the


 substrate syringe into the stopped-flow instrument. The instrument rapidly injects equal volumes into the mixing chamber. Monitor the absorbance of phenol red at 558 nm for 10–50 milliseconds. The drop in absorbance corresponds to the acidification of the buffer as 

is hydrated.

Step 4: System Validation & Data Analysis The uncatalyzed spontaneous hydration rate of


 must be measured (buffer + 

without enzyme) and subtracted from all enzymatic rates. Use Acetazolamide as a positive control. Calculate the initial velocities and use a Lineweaver-Burk plot to determine the

values. The assay is validated if Acetazolamide yields a

within 10% of its literature value (~25 nM)[4].
Comparative Performance Data: Carbonic Anhydrase Targeting

Table 2: Mechanistic comparison of indole sulfonamides against standard CA inhibitors.

Compound ClassPrimary Target Isoforms

Range (nM)
Primary Indication FocusSelectivity (Target vs. Off-Target hCA II)
Indole Sulfonamide Hydrazones hCA IX, hCA XII, VcCA< 30Hypoxic Tumors, CholeraHigh (>50-fold selectivity)
Acetazolamide (Standard) Pan-CA (hCA I, II, IX, XII)25Glaucoma, DiureticLow (~1-fold selectivity)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biomolecular pathways triggered by the dual-targeting nature of novel indole sulfonamides, mapping the root chemical interaction to its ultimate phenotypic outcome.

MoA Indole Novel Indole Sulfonamides Tubulin Tubulin Polymerization Inhibition (Colchicine Site) Indole->Tubulin CA Carbonic Anhydrase Inhibition (CA IX/XII / VcCA) Indole->CA Microtubule Microtubule Depolymerization Tubulin->Microtubule pH Intracellular pH Imbalance CA->pH CellCycle G2/M Phase Arrest Microtubule->CellCycle Apoptosis Apoptosis (Bcl-2/Bax Pathway) CellCycle->Apoptosis Hypoxia Tumor Hypoxia Disruption pH->Hypoxia Migration Decreased Cell Migration Hypoxia->Migration

Fig 1: Dual mechanism of action of indole sulfonamides targeting tubulin and carbonic anhydrase.

Conclusion

Confirming the MoA of novel indole sulfonamides requires a bifurcated analytical approach. By employing cell-free turbidimetric assays and stopped-flow spectrophotometry, researchers can isolate and quantify the dual binding events—colchicine-site tubulin inhibition and zinc-coordinated CA inhibition. These self-validating protocols ensure that observed cellular phenotypes (apoptosis and migration arrest) are definitively linked to their biomolecular targets, accelerating the development of these privileged scaffolds into clinical candidates.

References

  • Title: The current landscape of indole hybrids with in vivo antitumor potential: 3. Indole-sulfonamide/sulfone hybrids.
  • Source: acs.
  • Source: nih.
  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)

Sources

comparing in vitro and in vivo data for indole sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Indole Sulfonamides in Oncology: A Comprehensive Guide to In Vitro and In Vivo Data Translation

Introduction: The Molecular Glue Paradigm

Indole sulfonamides represent a highly privileged and versatile scaffold in modern drug discovery. Among these compounds, Indisulam (E7070) has emerged as a breakthrough candidate, fundamentally shifting our understanding of targeted protein degradation. Acting as a "molecular glue," indisulam selectively bridges the RNA-binding protein RBM39 to the CUL4-DCAF15 E3 ubiquitin ligase[1].

Unlike traditional kinase inhibitors that rely on occupying an active site, indisulam orchestrates a ternary complex. The causality of its cytotoxicity is rooted in this degradation: without RBM39, cancer cells suffer massive mis-splicing of essential transcripts, leading to cell cycle arrest (specifically in the G1 phase) and subsequent apoptosis[1]. This guide provides a rigorous comparative analysis of in vitro and in vivo data for indole sulfonamides, equipping drug development professionals with actionable protocols, translational insights, and mechanistic causality.

MOA Indisulam Indisulam (Indole Sulfonamide) Complex Ternary Complex (Molecular Glue) Indisulam->Complex DCAF15 DCAF15 (E3 Ligase Receptor) DCAF15->Complex RBM39 RBM39 (RNA Binding Protein) RBM39->Complex Ubiquitination Poly-ubiquitination Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Splicing Aberrant RNA Splicing & Apoptosis Degradation->Splicing

Fig 1. Molecular glue mechanism of indisulam orchestrating RBM39 degradation and apoptosis.

Comparative Data Analysis: In Vitro vs. In Vivo

Translating in vitro potency to in vivo efficacy requires careful pharmacokinetic (PK) and pharmacodynamic (PD) mapping. While in vitro assays isolate the cellular cytotoxicity and mechanistic pathways, in vivo models introduce variables such as drug clearance, tumor microenvironment penetration, and systemic toxicity.

Below is a synthesized comparison of indisulam's performance across different preclinical models, highlighting how cellular metrics translate to whole-organism efficacy.

Table 1: Quantitative Comparison of Indisulam Efficacy

Model / Cell LineAssay TypeIn Vitro MetricIn Vivo Metric (Xenograft)Translational Outcome
HCT116 (Colorectal) Proliferation / Tumor VolumeIC50 = 0.11 μg/mLSignificant tumor suppressionHighly sensitive; direct translation of cytotoxicity to tumor shrinkage[1].
IMR-32 (Neuroblastoma) Viability / SurvivalProfound apoptosis100% survival, complete regressionExceptional translation; no disease relapse up to 66 days post-treatment[2].
VCaP (Prostate, AR-V7+) Viability / Tumor VolumeRBM39 degradationSuperior to MDV monotherapyIndisulam arm (152.1 cc) outperformed MDV (698.9 cc). Severe reduction in AR-V7[3].
HepG2 (Hepatocellular) Cytotoxicity (Derivatives)IC50 = 7.37–26.0 μMN/A (Preclinical stage)Hydroxyl-containing bisindoles show superior potency to etoposide in vitro[4].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the critical steps for evaluating indole sulfonamides.

Protocol 1: In Vitro Pharmacodynamic Validation (RBM39 Degradation Assay)

Purpose : To confirm the mechanism of action (molecular glue) before advancing to resource-intensive animal models. Rationale : Cytotoxicity alone does not prove the molecular glue mechanism. Quantifying RBM39 depletion establishes the direct causal link between drug exposure and target degradation.

  • Cell Culture & Treatment : Seed HCT116 or IMR-32 cells in 6-well plates. Treat with a concentration gradient of indisulam (e.g., 0.1, 1.0, 10 μM) alongside a DMSO vehicle control.

  • Proteasome Inhibition Control (Causality Check) : In a parallel set, pre-treat cells with MG132 (a proteasome inhibitor) 1 hour prior to indisulam. Logic: If RBM39 is degraded via the proteasome as hypothesized, MG132 will rescue its expression, validating the degradation pathway[1].

  • Protein Extraction : Harvest cells at 24 hours using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent artifactual degradation.

  • Immunoblotting : Run lysates on an SDS-PAGE gel. Probe for RBM39 and a stable loading control (e.g., GAPDH).

  • Validation : A successful assay will show dose-dependent loss of RBM39 in the indisulam-only arm, and preserved RBM39 in the MG132 + indisulam arm.

Protocol 2: In Vivo Xenograft Efficacy & PD Marker Extraction

Purpose : To evaluate systemic efficacy and confirm target engagement within a solid tumor microenvironment. Rationale : In vivo environments introduce PK variables. Harvesting tissue before complete tumor regression is critical to measure the PD marker accurately, ensuring the tumor is shrinking because the target is engaged.

  • Model Establishment : Subcutaneously inject IMR-32 cells into the flank of NCr Foxnnu immunodeficient mice[2].

  • Randomization & Dosing : Once tumors reach ~100 mm³, randomize into vehicle and treatment arms. Administer indisulam intravenously (e.g., 25 mg/kg) on a schedule of 5 days on, 2 days off. Logic: This pulsatile schedule balances continuous target suppression with the recovery of healthy host tissues[3].

  • PD Tissue Harvesting (Critical Step) : On Day 4 (when tumor volume is still comparable to baseline), harvest a subset of tumors. Perform RNA extraction for splicing analysis and immunofluorescence to confirm RBM39 depletion in situ[2].

  • Longitudinal Monitoring : Measure remaining tumors bi-weekly using calipers. Track overall survival and monitor for disease relapse post-cessation[2].

Workflow InVitro In Vitro Profiling (Viability & PD) InVivo In Vivo Xenograft (Mouse Models) InVitro->InVivo Validated Mechanism Efficacy Efficacy Readout (Tumor Volume) InVivo->Efficacy PD Confirmation Translation Clinical Translation (Combo Therapies) Efficacy->Translation Resistance Analysis

Fig 2. Translational workflow from in vitro mechanistic profiling to in vivo efficacy readouts.

Translational Insights & Combination Strategies

While in vitro data for indole sulfonamides often demonstrates striking monotherapy potential, in vivo realities—such as acquired resistance or specific oncogenic drivers—frequently necessitate combination strategies.

For instance, in AR-V7 driven prostate cancer models (VCaP), indisulam was shown to severely reduce total AR isoforms, providing a strong rationale for its use where standard anti-androgens like enzalutamide (MDV) fail. In these xenografts, the indisulam arm was vastly superior to MDV monotherapy[3].

Furthermore, CRISPR screens have identified that the loss of SRPK1, a key modulator of RNA splicing, sensitizes cancer cells to indisulam. Consequently, combining indisulam with SRPK1 inhibitors or BCL-xL inhibitors (like Navitoclax) prevents the development of acquired resistance in vivo, converting a transient response into a durable cure[5].

References

  • Source: nih.
  • Indisulam (E-7070, CAS Number: 165668-41-7)
  • Source: nih.
  • Source: researchgate.
  • Indisulam: A Comparative Analysis of Monotherapy vs.

Sources

Comprehensive Cross-Reactivity Assessment of 1-ethyl-2-methyl-1H-indole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-ethyl-2-methyl-1H-indole-3-sulfonamide (CAS: 1375474-21-7) represents a distinct class of non-antibiotic sulfonamides .[1] Unlike the arylamine-containing sulfonamide antibiotics (e.g., Sulfamethoxazole) responsible for severe hypersensitivity reactions (SJS/TEN), this indole-based scaffold lacks the N4-aromatic amine trigger.[1] However, its structural homology to Carbonic Anhydrase (CA) inhibitors and COX-2 inhibitors necessitates a rigorous cross-reactivity assessment—not just for allergic potential, but for pharmacological selectivity (off-target binding).[1]

This guide provides a technical framework for assessing the cross-reactivity of this specific scaffold, comparing it against industry standards (Celecoxib, Acetazolamide, and Sulfamethoxazole) and outlining the experimental protocols required for validation.

Part 1: Structural Basis of Cross-Reactivity

To accurately assess the risk profile of 1-ethyl-2-methyl-1H-indole-3-sulfonamide, we must distinguish between Immunological Cross-Reactivity (Hypersensitivity) and Pharmacological Cross-Reactivity (Selectivity).[1]

Immunological Risk: The N4-Arylamine Determinant

The primary confusion in "sulfa allergy" stems from the structural differences between antibiotic and non-antibiotic sulfonamides.[1][2][3]

  • High Risk (Antibiotics): Contain an N4-arylamine (aniline) group.[1] This group is metabolized by CYP2C9/NAT2 into reactive hydroxylamine intermediates, which haptenate proteins and trigger T-cell mediated cytotoxicity (SJS/TEN).[1]

  • Low Risk (The Test Article): 1-ethyl-2-methyl-1H-indole-3-sulfonamide contains a sulfonamide group attached to an indole ring.[1] Crucially, it lacks the N4-arylamine .[1][3] The nitrogen on the indole (N1) is alkylated (ethyl group), preventing the formation of reactive metabolites associated with antibiotic hypersensitivity.

Pharmacological Risk: The Zinc-Binding Warhead

While the allergic risk is low, the pharmacological cross-reactivity risk is high. The primary sulfonamide moiety (


) is a classic Zinc-Binding Group (ZBG) .[1][4]
  • Primary Target Potential: Carbonic Anhydrase (CA) Inhibition (Tumor-associated isoforms CA IX/XII).[1][4][5][6]

  • Off-Target Risk: Cytosolic CA I/II (causing acidosis, paresthesia) or COX-2 binding.[1]

Visual Analysis: Immunological vs. Pharmacological Pathways[1]

CrossReactivityPathways cluster_Immuno Immunological Path (Hypersensitivity) cluster_Pharma Pharmacological Path (Selectivity) Compound 1-ethyl-2-methyl-1H-indole-3-sulfonamide N4_Check Has N4-Arylamine? Compound->N4_Check ZBG_Check Has Primary Sulfonamide (-SO2NH2)? Compound->ZBG_Check Metabolism CYP2C9 Metabolism N4_Check->Metabolism Yes (e.g., SMX) Safe_Immuno Low Hypersensitivity Risk (Non-Haptenating) N4_Check->Safe_Immuno No (Indole Core) Haptenation Protein Haptenation Metabolism->Haptenation TCell T-Cell Activation (SJS/TEN) Haptenation->TCell Zn_Bind Zinc Ion Coordination ZBG_Check->Zn_Bind Yes CA_Target Target: CA IX/XII (Anticancer) Zn_Bind->CA_Target Selective Binding CA_OffTarget Off-Target: CA I/II (RBCs) Side Effect: Acidosis Zn_Bind->CA_OffTarget Promiscuous Binding

Figure 1: Mechanistic divergence of cross-reactivity. The indole scaffold avoids the immunological toxicity of antibiotics but retains the pharmacological liability of Carbonic Anhydrase inhibition.

Part 2: Comparative Performance Analysis

The following table contrasts the 1-ethyl-2-methyl-1H-indole-3-sulfonamide scaffold against market standards. This comparison assumes the molecule is being developed for anti-proliferative (anticancer) or anti-inflammatory applications.

Table 1: Cross-Reactivity & Selectivity Profile[1]
Feature1-ethyl-2-methyl-1H-indole-3-sulfonamide Sulfamethoxazole (SMX) Celecoxib Acetazolamide
Primary Class Indole-Sulfonamide (Reagent/Lead)Antibiotic SulfonamideCOX-2 InhibitorCA Inhibitor (Diuretic)
N4-Arylamine Absent (Low Allergy Risk)Present (High Allergy Risk)AbsentAbsent
SJS/TEN Risk Low (Theoretical)High (Documented)LowLow
CA Inhibition High Potential (Pan-CA or Selective)LowVery Low (Bulky scaffold)High (Pan-CA inhibitor)
COX-2 Selectivity Variable (Depends on C2/N1 subs)NoneHighNone
Cross-Reactivity Pharmacological: High risk with CA I/II.Immunological: Low risk with SMX.[1]Immunological: High risk with other arylamines.[1]Pharmacological: Low.Immunological: Low.[1]Pharmacological: High.[1]

Key Insight: Researchers should treat this compound as a bioisostere of Acetazolamide rather than Sulfamethoxazole. The cross-reactivity concern is metabolic acidosis (due to CA inhibition), not anaphylaxis.

Part 3: Experimental Assessment Protocols

To validate the safety and selectivity of this scaffold, the following "Self-Validating" experimental workflow is recommended.

Protocol A: Carbonic Anhydrase Isoform Selectivity (Stop-Flow Kinetics)

Purpose: To quantify pharmacological cross-reactivity against physiological "housekeeping" enzymes (CA I, CA II).[1]

  • Reagents: Recombinant human CA I, II (cytosolic/off-target) and CA IX, XII (membrane/target). Substrate: 4-nitrophenyl acetate (4-NPA) or CO2 hydration.[1]

  • Method: Stopped-flow CO2 hydration assay.

  • Procedure:

    • Incubate enzyme with 1-ethyl-2-methyl-1H-indole-3-sulfonamide (0.1 nM – 10 µM) for 15 min at 25°C.[1]

    • Monitor the change in absorbance of the pH indicator (Phenol Red) at 557 nm.

    • Validation: Use Acetazolamide as a positive control (

      
       nM against CA II).
      
  • Success Criteria: A Selectivity Index (SI) of

    
     for Target (IX/XII) vs. Off-target (I/II) indicates acceptable pharmacological cross-reactivity.[1]
    
Protocol B: In Vitro T-Cell Priming (LTT - Lymphocyte Transformation Test)

Purpose: To confirm the absence of immunological cross-reactivity in hypersensitive donors.[1]

  • Source: PBMCs from patients with documented Sulfamethoxazole (SMX) allergy.

  • Challenge:

    • Well 1: Vehicle (Negative Control).

    • Well 2: SMX (Positive Control, 10-100 µg/mL).[1]

    • Well 3: 1-ethyl-2-methyl-1H-indole-3-sulfonamide (Test).[1]

  • Readout: Measure

    
    -thymidine incorporation after 5 days.
    
  • Interpretation: Lack of proliferation in Well 3 (Stimulation Index < 2) confirms the indole scaffold does not cross-react with SMX-specific T-cell receptors.[1]

Visual Workflow: Assessment Pipeline

AssessmentWorkflow cluster_PharmaCheck Step 1: Pharmacological Profiling cluster_ImmunoCheck Step 2: Safety/Tox Start Compound Synthesis (>95% Purity) CA_Assay CA Isoform Assay (Stop-Flow) Start->CA_Assay COX_Assay COX-1/2 Assay (ELISA) Start->COX_Assay LTT Lymphocyte Transformation (PBMCs from SMX+ Donors) CA_Assay->LTT If Selectivity > 10x COX_Assay->LTT Decision Go/No-Go Decision LTT->Decision SI < 2.0 Binding HSA Binding (Plasma Stability)

Figure 2: Sequential validation pipeline. Pharmacological screening precedes immunological testing to ensure the compound is a viable candidate before safety assessment.

Part 4: Regulatory & Clinical Implications[1]

FDA/EMA Labeling Stance

Regulatory bodies have shifted away from blanket "Sulfa Allergy" contraindications.[1]

  • Current Guidance: Differentiates between Arylamine Sulfonamides (Antibiotics) and Non-Arylamine Sulfonamides (like the indole test article).

  • Labeling Requirement: If the 1-ethyl-2-methyl-1H-indole-3-sulfonamide derivative enters clinical trials, the Investigator's Brochure (IB) must state: "Contains a sulfonamide moiety but lacks the arylamine structure associated with severe cutaneous adverse reactions (SCARs)."[1]

Clinical Management

For researchers moving to in vivo models:

  • Monitoring: Monitor for metabolic acidosis (due to CA inhibition) rather than rash.

  • Exclusion: Patients with a history of anaphylaxis to SMX can theoretically tolerate this compound, but desensitization protocols are recommended for initial dosing due to the "concept of fear" in clinical practice.

References

  • National Institutes of Health (NIH). "Sulfonamide Allergies: Cross-Reactivity of Sulfonamide Drugs." PubMed Central.[1] Available at: [Link]

  • Bentham Science. "Development of Novel Indole-3-sulfonamide-heteroaryl Hybrids as Carbonic Anhydrase Inhibitors."[1] Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Cleveland Clinic. "Can My Patient with a 'Sulfa Allergy' Receive Celecoxib or Other Nonantimicrobial Sulfonamides?" Consult QD. Available at: [Link]

  • MDPI. "Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors."[1] Molecules. Available at: [Link]

  • University of Pretoria. "Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview." SA Orthopaedic Journal.[1][7] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.